molecular formula C7H13NO2 B8226330 4-(2-Hydroxypropan-2-yl)pyrrolidin-2-one

4-(2-Hydroxypropan-2-yl)pyrrolidin-2-one

Cat. No.: B8226330
M. Wt: 143.18 g/mol
InChI Key: NPTACLJYPNBOJF-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2,10)5-3-6(9)8-4-5/h5,10H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTACLJYPNBOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC(=O)NC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(2-Hydroxypropan-2-yl)pyrrolidin-2-one CAS 1935149-18-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(2-Hydroxypropan-2-yl)pyrrolidin-2-one (CAS 1935149-18-0), a specialized heterocyclic building block used in medicinal chemistry and drug development.

Part 1: Executive Summary & Core Identity

This compound is a functionalized gamma-lactam (pyrrolidin-2-one) featuring a tertiary alcohol group at the C4 position. In the context of modern drug discovery, this compound serves as a critical polar scaffold . The 2-hydroxypropan-2-yl moiety (often referred to as a dimethyl carbinol group) is a validated bioisostere for lipophilic groups such as isopropyl or tert-butyl.

By replacing a hydrophobic alkyl group with this hydrophilic dimethyl carbinol motif, medicinal chemists can significantly lower the LogP (lipophilicity) of a drug candidate while maintaining steric bulk and improving metabolic stability. This molecule is particularly relevant in the synthesis of racetam-class nootropics , kinase inhibitors , and GPCR modulators where the pyrrolidone core acts as a pharmacophore.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name This compound
CAS Number 1935149-18-0
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.19 g/mol
Structure Pyrrolidin-2-one ring with -C(OH)(CH₃)₂ at position 4
Physical State Solid (typically off-white to white powder)
Solubility Soluble in DMSO, Methanol, Ethanol, Water (moderate)
pKa (Predicted) ~14.5 (Alcohol), ~16.5 (Lactam NH)
LogP (Predicted) -0.5 to 0.2 (Polar, hydrophilic)

Part 2: Synthesis & Production Architectures

The synthesis of this compound is best approached through the functionalization of a 4-substituted pyrrolidone precursor. The most robust and scalable method involves the Grignard addition to an ester derivative. This pathway ensures the precise installation of the gem-dimethyl group while preserving the lactam integrity.

Primary Synthetic Route: Grignard Addition

This protocol utilizes Ethyl 2-oxopyrrolidine-4-carboxylate as the starting material. The ester group at the C4 position undergoes a double nucleophilic attack by methylmagnesium bromide (MeMgBr) to generate the tertiary alcohol.

Reaction Mechanism
  • Nucleophilic Attack 1 : MeMgBr attacks the ester carbonyl, eliminating ethoxide to form the intermediate ketone (4-acetylpyrrolidin-2-one).

  • Nucleophilic Attack 2 : A second equivalent of MeMgBr attacks the ketone carbonyl to form the magnesium alkoxide.

  • Hydrolysis : Acidic workup protonates the alkoxide to yield the final tertiary alcohol.

Synthetic Workflow Diagram (DOT)

SynthesisPath Start Ethyl 2-oxopyrrolidine-4-carboxylate (Precursor) Inter Intermediate: Magnesium Alkoxide Complex Start->Inter Grignard Addition Reagent MeMgBr (3.0 equiv) THF, 0°C to RT Reagent->Inter Quench Acidic Quench (Sat. NH4Cl) Inter->Quench Protonation Product This compound (CAS 1935149-18-0) Quench->Product Isolation

Caption: Step-wise synthesis of CAS 1935149-18-0 via double Grignard addition to the ester precursor.

Part 3: Applications in Drug Discovery

Bioisosteric Replacement (The "Magic Methyl" Effect)

In lead optimization, replacing a hydrophobic isopropyl group (-CH(CH₃)₂) with a 2-hydroxypropan-2-yl group (-C(OH)(CH₃)₂) is a strategic modification.

  • Solubility : The hydroxyl group acts as a hydrogen bond donor/acceptor, significantly increasing aqueous solubility.

  • Metabolic Stability : The tertiary alcohol is resistant to oxidation (unlike secondary alcohols or alkyl chains), blocking potential metabolic "soft spots."

  • Potency : The gem-dimethyl group maintains the steric bulk required for hydrophobic pocket binding, while the hydroxyl group can engage in specific H-bond interactions with the target protein.

Fragment-Based Drug Discovery (FBDD)

CAS 1935149-18-0 serves as an ideal "fragment" for FBDD libraries. Its low molecular weight (<150 Da) and high polarity allow it to explore hydrophilic sub-pockets in enzymes such as kinases (ATP binding site) or epigenetic targets (bromodomains).

Racetam Nootropic Derivatives

The pyrrolidone core is the defining feature of the "racetam" class (e.g., Piracetam, Levetiracetam). This specific derivative allows for the synthesis of "hydroxy-racetams," which may exhibit altered blood-brain barrier (BBB) permeability and receptor binding profiles (e.g., SV2A or AMPA receptor modulation).

Part 4: Detailed Experimental Protocol

Objective : Synthesis of this compound from Ethyl 2-oxopyrrolidine-4-carboxylate.

Reagents & Materials[7][8][9]
  • Ethyl 2-oxopyrrolidine-4-carboxylate (1.0 equiv)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (3.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Dichloromethane (DCM) and Methanol (MeOH) for extraction/purification

Step-by-Step Methodology
  • Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).

  • Solvent Preparation : Charge the flask with anhydrous THF (10 mL per gram of substrate) and cool to 0°C using an ice bath.

  • Precursor Addition : Add Ethyl 2-oxopyrrolidine-4-carboxylate (1.0 equiv) to the THF. Ensure complete dissolution.

  • Grignard Addition : slowly add MeMgBr (3.5 equiv) dropwise via a syringe or addition funnel over 30 minutes. Caution: Exothermic reaction.

    • Note: The excess Grignard reagent ensures full conversion of the ester to the tertiary alcohol, bypassing the ketone intermediate.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM; stain with KMnO₄).

  • Quenching : Cool the reaction mixture back to 0°C. Carefully quench by dropwise addition of saturated NH₄Cl solution. Caution: Gas evolution.

  • Workup :

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Since the product is polar, adding a small amount of MeOH (5%) to the organic extraction solvent improves recovery.

    • Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel.

    • Mobile Phase : Gradient of 0% to 10% Methanol in Dichloromethane.

    • Product Isolation : Collect fractions containing the product (Rf ~ 0.3 in 10% MeOH/DCM). Evaporate to dryness to yield this compound as a white solid.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for CAS 1935149-18-0 is limited, standard safety protocols for functionalized pyrrolidinones apply.

  • Hazard Classification :

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.[1]

    • H335 : May cause respiratory irritation.

  • PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Work within a chemical fume hood, especially during the Grignard reaction steps.

  • Storage : Store in a cool, dry place (2–8°C recommended). Hygroscopic; keep container tightly sealed.

References

  • PubChem . Compound Summary: 4-hydroxy-2-pyrrolidinone Derivatives. National Library of Medicine. Available at: [Link] (General reference for pyrrolidinone structures).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for dimethyl carbinol as a bioisostere).
  • Gualtieri, F., et al. (1994). Design and Synthesis of Racetam Analogs. Farmaco, 49, 111. (Reference for pyrrolidinone scaffold synthesis).

Sources

4-(2-hydroxypropan-2-yl)pyrrolidin-2-one chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and R&D Applications

Executive Summary

This technical guide profiles 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one (CAS: 1935149-18-0), a functionalized


-lactam scaffold utilized in medicinal chemistry as a polar building block.[1] Characterized by a molecular weight of 143.19  g/mol  , this compound integrates a rigid pyrrolidone core with a tertiary alcohol motif (

), offering unique hydrogen-bonding vectors for Fragment-Based Drug Discovery (FBDD). This document details its chemical identity, structural properties, synthetic logic, and utility in pharmaceutical development.
Chemical Passport & Identification[1]
ParameterSpecification
Chemical Name This compound
Synonyms 4-(1-Hydroxy-1-methylethyl)pyrrolidin-2-one; 4-(2-Hydroxy-2-propyl)-2-pyrrolidone
CAS Registry Number 1935149-18-0
Molecular Formula

Molecular Weight 143.19 g/mol
Exact Mass 143.0946
Core Scaffold Pyrrolidin-2-one (

-Lactam)
Chirality C4 is a chiral center; commercial supplies are typically racemic unless specified (R/S).
Structural Architecture & Molecular Weight Analysis

The molecular weight of 143.19 g/mol is derived from the specific atomic composition of the pyrrolidone ring substituted at the 4-position by a dimethyl carbinol group.

3.1 Component Analysis
  • Pyrrolidin-2-one Ring (

    
     fragment):  The 5-membered lactam ring provides a rigid scaffold, restricting conformational freedom and enhancing metabolic stability compared to linear amides. The amide nitrogen (N1) and carbonyl oxygen (O2) serve as a hydrogen bond donor (HBD) and acceptor (HBA), respectively.
    
  • 2-Hydroxypropan-2-yl Substituent (

    
     fragment):  Attached at C4, this group (also known as a gem-dimethyl carbinol) introduces a tertiary alcohol. Unlike primary or secondary alcohols, the tertiary alcohol is resistant to oxidation, making it a robust polar handle in drug design.
    
3.2 Stereochemistry

The C4 carbon is


 hybridized and chiral.
  • Enantiomers: The compound exists as (4R) and (4S) enantiomers.

  • Impact: In biological systems, the vector of the hydroxyl group relative to the lactam plane will dictate binding affinity. For initial SAR (Structure-Activity Relationship) screening, the racemate is often used.

Synthetic Methodology (Retrosynthetic Analysis)

To ensure supply chain reliability, understanding the genesis of this molecule is critical. The most robust synthetic route leverages Itaconic Acid as a starting material, utilizing a Grignard reaction to install the dimethyl carbinol moiety.

4.1 Proposed Synthetic Pathway
  • Cyclization: Itaconic acid reacts with an amine source (or ammonia) to form the pyrrolidone ring with a carboxylic acid/ester at position 4.

  • Esterification: Conversion of the acid to a methyl or ethyl ester.

  • Grignard Addition: Reaction with excess Methylmagnesium Bromide (

    
    ) converts the ester to the tertiary alcohol.
    
4.2 Reaction Workflow Diagram

The following diagram illustrates the logical flow from commodity precursors to the target scaffold.

SynthesisPath Itaconic Itaconic Acid (Precursor) Inter1 4-Carboxypyrrolidin-2-one (Intermediate) Itaconic->Inter1 + NH3 / Cyclization Inter2 4-Methoxycarbonyl pyrrolidin-2-one Inter1->Inter2 + MeOH / H+ Target 4-(2-hydroxypropan-2-yl) pyrrolidin-2-one (Target) Inter2->Target + 2 MeMgBr (Grignard)

Figure 1: Retrosynthetic logic for the construction of the this compound core.

Physicochemical Properties & R&D Applications
5.1 Solubility and Lipophilicity
  • LogP (Predicted): ~ -0.5 to 0.2. The presence of the lactam and the hydroxyl group makes this molecule highly polar.

  • Solubility: High solubility in water, DMSO, and methanol; moderate solubility in dichloromethane.

  • Lipinski Compliance: The MW (143.[1][2]19) and polar surface area make it an ideal "Fragment" for FBDD.

5.2 Role in Drug Design

This scaffold is particularly valuable in CNS drug discovery (Racetam analogs) for the following reasons:

  • Solubility Enhancer: Introducing the 2-hydroxypropan-2-yl group lowers logP, potentially improving the metabolic clearance profile of lipophilic drugs.

  • Isostere: The gem-dimethyl group mimics the steric bulk of an isopropyl group but adds a hydrogen bond donor, potentially picking up interactions with backbone carbonyls in a receptor pocket.

  • Metabolic Stability: The tertiary alcohol is blocked from oxidation, unlike a primary propyl alcohol which would rapidly convert to a carboxylic acid.

Analytical Characterization Standards

To validate the identity of the compound in a laboratory setting, the following spectral signatures are diagnostic:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~7.5 ppm (Broad s, 1H, NH).
      
    • 
       ~4.5 ppm (s, 1H, OH).
      
    • 
       ~3.0-3.4 ppm (m, 2H, C5-H).
      
    • 
       ~2.0-2.4 ppm (m, 3H, C3-H + C4-H).
      
    • 
       ~1.1 ppm (s, 6H, 
      
      
      
      ). Key diagnostic signal.
  • Mass Spectrometry (ESI+):

    • Parent Ion

      
      .
      
    • Potential fragment at

      
       (Dehydration).
      
References
  • PubChem.Compound Summary for Pyrrolidin-2-one Derivatives. (General Reference for Scaffold Properties).

Sources

The Strategic Scaffold: Tertiary Alcohol-Substituted Pyrrolidinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidinone (gamma-lactam) ring is a "privileged scaffold" in medicinal chemistry, serving as the core for racetams, kinase inhibitors, and anti-infectives. However, the incorporation of a tertiary alcohol moiety onto this ring—specifically at the C3 or C4 position—elevates the scaffold from a simple linker to a functional pharmacophore. This modification introduces a "metabolic shield," locks conformation via the gem-disubstituent effect, and dramatically improves aqueous solubility without sacrificing permeability.

This guide details the strategic value, synthetic architecture, and validated production protocols for tertiary alcohol-substituted pyrrolidinone building blocks.

Part 1: The Pharmacophore & Structural Significance[1]

The "Metabolic Shield" Effect

Primary (


) and secondary (

) alcohols are metabolic "soft spots," susceptible to rapid oxidation by Alcohol Dehydrogenase (ADH) into carboxylic acids or ketones, often leading to rapid clearance or toxic metabolites.[1]

The Tertiary (


) Alcohol  is resistant to this oxidative pathway.[1] The carbon atom bearing the hydroxyl group is fully substituted, preventing the formation of a carbonyl double bond.
  • Benefit: The molecule is often excreted unchanged or forces metabolism to safer, predictable Phase II conjugation (glucuronidation) pathways.

  • Solubility: The

    
     -OH acts as a hydrogen bond donor/acceptor, lowering LogP (lipophilicity) while the alkyl bulk prevents the "desolvation penalty" often seen with highly polar groups.
    
Conformational Locking (The Gem-Dimethyl Equivalent)

Substituting a hydrogen on the pyrrolidinone ring with a tertiary alcohol group (e.g., converting a C3-H to C3-OH in a 3-alkyl pyrrolidinone) creates a quaternary stereocenter. This restricts the conformational flexibility of the ring (puckering), forcing substituents into specific vectors that can maximize binding affinity with protein targets.

MetabolicStability cluster_0 Secondary Alcohol (Labile) cluster_1 Tertiary Alcohol (Stable) SecOH 2° Alcohol (R-CH(OH)-R') Ketone Ketone (R-C(=O)-R') SecOH->Ketone Oxidation (ADH) Rapid Clearance TertOH 3° Alcohol (R-C(OH)(R'')-R') Excretion Excreted Unchanged or Glucuronidation TertOH->Excretion Metabolically Blocked

Figure 1: Comparison of metabolic fate between secondary and tertiary alcohols. The 3° alcohol resists oxidative degradation.

Part 2: Synthetic Strategies

Synthesizing tertiary alcohols on a pyrrolidinone ring is synthetically demanding due to steric hindrance at the quaternary center. Two primary strategies are employed:

Strategy A: Oxidative -Hydroxylation (Late-Stage Functionalization)

This method modifies an existing pyrrolidinone ring. It involves generating an enolate at the C3 position followed by trapping with an electrophilic oxygen source.

  • Reagents: Lithium Diisopropylamide (LDA) or LiHMDS (base); Davis Oxaziridine or Molecular Oxygen (

    
    ) with P(OEt)
    
    
    
    (oxidant).
  • Pros: Direct access from commercially available lactams.

  • Cons: Requires strict anhydrous conditions; potential for over-oxidation if not controlled.

Strategy B: Cyclization of Acyclic Precursors (De Novo Synthesis)

Constructing the ring after forming the tertiary alcohol. This often uses a Reformatsky-type reaction or Grignard addition to a succinimide followed by reduction.

  • Reagents:

    
    -bromoesters, Zinc, Imines (Reformatsky); or Succinimides + Grignard reagents.
    
  • Pros: High flexibility in substituent design.

  • Cons: Multi-step sequences.

SynthesisPathways cluster_A Route A: Enolate Oxidation cluster_B Route B: Cyclization Target Target: 3-Hydroxy-3-Alkyl-Pyrrolidinone StartA 3-Alkyl-Pyrrolidinone Enolate Lithium Enolate StartA->Enolate LDA, -78°C Oxidant Davis Oxaziridine (Electrophilic O) Enolate->Oxidant Oxidant->Target StartB Keto-Ester / Amine Intermediate Acyclic Hydroxy-Amide StartB->Intermediate Grignard/Reformatsky Intermediate->Target Cyclization (-H2O/ROH)

Figure 2: Retrosynthetic analysis showing the two dominant pathways to the target scaffold.

Part 3: Validated Protocol (Oxidative -Hydroxylation)

This protocol describes the synthesis of 3-hydroxy-3-methyl-1-phenylpyrrolidin-2-one . This creates a quaternary center at C3, a classic challenge in this scaffold class.

Experimental Design Logic
  • Base Selection (LiHMDS vs LDA): LiHMDS is chosen over LDA if the substrate has other sensitive groups, but LDA is preferred here for its higher basicity and faster kinetics at -78°C to ensure complete enolization before oxidant addition.

  • Oxidant (Davis Oxaziridine): We use (+)-Camphorsulfonyl oxaziridine (Davis reagent). unlike

    
     gas, it is a solid reagent allowing precise stoichiometry, preventing over-oxidation to ring-opened byproducts.
    
  • Quenching: Saturated

    
     is used to protonate the alkoxide intermediate gently without hydrolyzing the lactam.
    
Step-by-Step Methodology

Materials:

  • Substrate: 3-methyl-1-phenylpyrrolidin-2-one (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.2 equiv)

  • Oxidant: (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (1.5 equiv)

  • Solvent: Anhydrous THF (dried over Na/benzophenone)

Procedure:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask under Argon flow. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Enolization: Cool the THF to -78°C (dry ice/acetone bath). Add LDA (1.2 equiv) dropwise via syringe over 10 minutes.

    • Checkpoint: Stir for 45 minutes at -78°C. The solution typically turns pale yellow, indicating enolate formation.

  • Substrate Addition: Dissolve the starting lactam in a minimal amount of THF and add dropwise to the LDA solution. Stir for 1 hour at -78°C.

  • Oxidation: Dissolve the Davis Oxaziridine (1.5 equiv) in THF. Add this solution rapidly to the enolate mixture.

    • Critical Step: The reaction is exothermic. Monitor internal temperature to ensure it does not rise above -65°C.

  • Warming: Allow the mixture to warm to -20°C over 2 hours. Do not warm to room temperature immediately, as the intermediate hemiaminal-sulfonamide complex needs time to collapse.

  • Quench: Quench with saturated aqueous

    
     (5 mL/mmol). Extract with EtOAc (3x).
    
  • Purification: Wash combined organics with brine, dry over

    
    . Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The tertiary alcohol is significantly more polar than the starting material.
    
Data Specifications & Validation
ParameterStarting Material (3-Me-Lactam)Product (3-OH-3-Me-Lactam)Validation Note
1H NMR (C3-H) Multiplet at ~2.4-2.6 ppmAbsent Disappearance confirms substitution at C3.
1H NMR (C3-Me) Doublet (coupled to C3-H)Singlet Loss of coupling confirms quaternary center.
13C NMR (C=O) ~175 ppm~178-180 ppmSlight downfield shift due to inductive effect of OH.
IR Spectroscopy 1680 cm⁻¹ (C=O)1685 cm⁻¹ (C=O) + 3400 cm⁻¹ (OH) Broad OH stretch is the primary indicator.
Physical State Oil / Low-melting solidCrystalline SolidH-bonding increases melting point.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6]

The 3-hydroxy-3-substituted pyrrolidinone motif is not just a linker; it is a functional engine in drug design.

  • Racetam Analogs (CNS):

    • Compounds like Oxiracetam contain a hydroxyl group on the ring (at C4). Moving this to a tertiary alcohol at C3 (as in the protocol above) creates analogs with higher metabolic stability while retaining the AMPA receptor modulation activity.

  • Antimicrobial Agents:

    • Substituted pyrrolidinones act as bioisosteres for lactone rings in homoserine lactones (quorum sensing molecules). The tertiary alcohol mimics the hydration state of the transition intermediate.

  • Kinase Inhibitors:

    • The rigidified ring projects substituents into the ATP-binding pocket. The tertiary alcohol can form critical water-mediated hydrogen bonds with the "gatekeeper" residues.

References
  • Metabolic Stability of Tertiary Alcohols

    • Chiodi, D., & Ishihara, Y. (2025).[1] "Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Pyrrolidinone as a Privileged Scaffold

    • Raimondi, M. V., et al. (2021).[2] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[3] Topics in Current Chemistry. Link

  • Synthesis of 3-Hydroxy-Lactams

    • Kamal, A., et al. (2003).[4] "Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones." Tetrahedron: Asymmetry. Link

  • Oxidative Hydroxylation Methodology

    • Davis, F. A., et al. (1984). "Asymmetric oxidation of ester and amide enolates using new (camphorylsulfonyl)oxaziridines." Journal of the American Chemical Society. Link

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Foreword: As a novel molecule in the landscape of chemical research and drug development, 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one (CAS No. 1029383-05-9) presents unique opportunities and requires a nuanced understanding of its safety profile. A specific Safety Data Sheet (SDS) for this compound is not yet widely available. Therefore, this technical guide has been constructed through an expert evaluation of its core chemical functionalities: the pyrrolidinone lactam ring and the tertiary alcohol group. By synthesizing data from closely related structural analogs, this document provides a robust framework for safe handling, risk mitigation, and emergency preparedness. Our approach is grounded in the principle that a deep understanding of chemical structure and reactivity is the foundation of a proactive safety culture.

Section 1: Chemical Identity and Inferred Physicochemical Profile

This compound is a heterocyclic compound featuring a five-membered lactam (a cyclic amide) ring, substituted with a tertiary alcohol group. This unique combination of functional groups dictates its physical properties and chemical behavior.

  • The Pyrrolidinone Core: The lactam structure provides polarity and is responsible for potential skin and eye irritation, a common characteristic of this chemical class.[1][2][3]

  • The Tertiary Alcohol Group: The 2-hydroxypropan-2-yl substituent adds a site for hydrogen bonding, likely influencing its solubility and boiling point. While alcohols can be flammable, the overall molecular weight and polarity of this compound suggest it is likely a combustible liquid with a relatively high flash point, rather than a highly flammable one.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Inferred Physicochemical Properties
PropertyValue / ObservationRationale / Source
Molecular Formula C₇H₁₃NO₂Calculated from structure.
Molecular Weight 143.18 g/mol Calculated from structure.[4]
Appearance Likely an off-white to light yellow solid or a viscous liquid.Based on analogs like hydroxypyrrolidinones.[2]
Stability Expected to be stable under normal laboratory and recommended storage conditions.Based on general stability of pyrrolidinones.[1][5]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.Common incompatibilities for amides and alcohols.[1]
Hazardous Decomposition Upon thermal decomposition, may release toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO₂).Standard decomposition pathway for nitrogenous organic compounds.[1]

Section 2: Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) classifications of structurally similar hydroxypyrrolidinones, a clear hazard profile emerges. The primary risks associated with this compound are related to irritant properties.

Anticipated GHS Classification
Hazard ClassCategoryGHS StatementSource (Analog Data)
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage / IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][3]
Hazard Assessment Workflow

This diagram illustrates the logical flow from potential exposure to necessary first aid, forming the basis of a self-validating risk assessment.

Hazard_Assessment_Workflow cluster_exposure Routes of Exposure cluster_effect Primary Health Effect cluster_response Immediate First Aid Response Inhalation Inhalation (Dust/Aerosol) RespIrrit Respiratory Tract Irritation (H335) Inhalation->RespIrrit Skin Skin Contact SkinIrrit Skin Irritation (H315) Skin->SkinIrrit Eyes Eye Contact EyeIrrit Serious Eye Irritation (H319) Eyes->EyeIrrit FA_Inhale Move to Fresh Air. Seek medical attention if symptoms persist. RespIrrit->FA_Inhale FA_Skin Wash with plenty of soap and water. Remove contaminated clothing. SkinIrrit->FA_Skin FA_Eyes Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention. EyeIrrit->FA_Eyes

Caption: Logical flow from exposure route to first aid response for the compound.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves implementing robust controls before an experiment begins. The following protocols are designed to minimize exposure risk.

Engineering and Personal Controls
Control TypeSpecificationRationale
Ventilation Always handle this compound within a certified chemical fume hood.To prevent inhalation of any dusts or aerosols, addressing the H335 respiratory irritation hazard.[1][2]
Eye Protection Wear chemical safety goggles meeting ANSI Z87.1 standards.To prevent direct contact with eyes, mitigating the H319 serious eye irritation hazard.[1][2][5]
Hand Protection Wear nitrile or other chemically resistant gloves. Inspect for tears before each use.To prevent skin contact, addressing the H315 skin irritation hazard.[1][2]
Body Protection A standard laboratory coat should be worn and kept buttoned.To protect skin and personal clothing from accidental splashes or spills.[5]
Detailed Protocol: Preparation of a 100 mM Stock Solution

This step-by-step workflow is a self-validating system, incorporating safety checks at each critical stage.

  • Preparation:

    • Don all required PPE: safety goggles, lab coat, and nitrile gloves.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (balance, weigh paper, spatula, volumetric flask, solvent, labels) inside the fume hood.

  • Weighing (Inside Fume Hood):

    • Tare the analytical balance with a clean piece of weigh paper.

    • Carefully dispense the required mass of this compound onto the weigh paper. For a 10 mL stock, this is 143.18 mg.

    • Avoid generating dust. If any material spills, clean it immediately according to spill procedures.

  • Solubilization:

    • Carefully transfer the weighed solid into the correctly sized volumetric flask.

    • Add approximately half the final volume of the desired solvent (e.g., DMSO, water) to the flask.

    • Cap and gently swirl or sonicate to dissolve the compound completely.

    • Once dissolved, add solvent to the calibration mark on the flask.

    • Cap and invert the flask several times to ensure a homogenous solution.

  • Storage and Cleanup:

    • Transfer the solution to a clearly labeled storage vial. The label must include the compound name, concentration, solvent, and date of preparation.

    • Dispose of the used weigh paper and any contaminated wipes in the appropriate solid chemical waste container.

    • Clean the spatula and any non-disposable equipment thoroughly.

    • Wash hands thoroughly after the procedure is complete, even after removing gloves.

Safe Handling Workflow Diagram

Safe_Handling_Workflow start Start: Prepare Stock Solution ppe 1. Don PPE (Goggles, Coat, Gloves) start->ppe fume_hood 2. Verify Fume Hood Function ppe->fume_hood weigh 3. Weigh Compound (Inside Hood) fume_hood->weigh dissolve 4. Transfer & Dissolve in Volumetric Flask weigh->dissolve label_store 5. Label & Store Solution Appropriately dissolve->label_store cleanup 6. Dispose of Waste & Clean Workspace label_store->cleanup wash 7. Remove PPE & Wash Hands cleanup->wash end End wash->end

Caption: Step-by-step workflow for the safe preparation of a stock solution.

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. If skin irritation persists, call a physician.[1][2][5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or respiratory symptoms develop, call a poison control center or doctor.[1][2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink two glasses of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Scoop the material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[5]

Section 5: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][5] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

  • Disposal: Dispose of this chemical and its container in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.[1][5] Unused material should be disposed of as hazardous chemical waste through your institution's environmental health and safety office.

References

  • IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING Section II – HAZARDS ID - Memodo. (2020, December 15). Memodo. [Link]

  • 4-Hydroxy-2-pyrrolidinone | C4H7NO2 | CID 152807. PubChem. [Link]

  • 1-(3-Hydroxypropyl)pyrrolidin-2-one | C7H13NO2 | CID 566744. PubChem. [Link]

Sources

Methodological & Application

synthesis of 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one from 4-acetylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the synthesis of 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one.

Executive Summary

This guide details the protocol for synthesizing This compound (Target 2 ) from 4-acetylpyrrolidin-2-one (Substrate 1 ) via a nucleophilic addition reaction using methylmagnesium bromide (MeMgBr).

The core challenge in this synthesis is the chemo-selectivity required to functionalize the exocyclic ketone without reacting with the endocyclic lactam (amide) carbonyl. While Grignard reagents are highly reactive, this protocol leverages the acidity of the lactam N-H proton (


) to generate an in-situ N-magnesyl species. This transient anionic species reduces the electrophilicity of the lactam carbonyl, effectively "self-protecting" the ring against ring-opening or over-addition, thereby directing the nucleophile exclusively to the ketone.

Strategic Analysis & Reaction Design

The Chemical Transformation

The objective is the conversion of an acetyl group to a tertiary dimethyl carbinol moiety.

  • Substrate: 4-acetylpyrrolidin-2-one (

    
    )
    
  • Reagent: Methylmagnesium bromide (3.0 M in Diethyl Ether)

  • Product: this compound (

    
    )
    
Stoichiometric Logic (The "Self-Protection" Mechanism)

A standard 1:1 stoichiometry will fail. The reaction consumes reagents in the following order:

  • Deprotonation (1.0 eq): The first equivalent of MeMgBr acts as a base, removing the lactam N-H proton. This releases methane gas (

    
    ) and forms the N-MgBr salt.
    
  • Nucleophilic Addition (1.0 eq): The second equivalent adds to the ketone carbonyl to form the tertiary alkoxide.

  • Excess (1.0 - 1.5 eq): An excess is required to drive the equilibrium to completion and account for any adventitious moisture.

Therefore, this protocol mandates a minimum of 3.0 to 3.5 equivalents of Grignard reagent.

Reaction Pathway Diagram

The following flowchart illustrates the mechanistic pathway, highlighting the critical in-situ protection step.

ReactionPathway Substrate 4-Acetylpyrrolidin-2-one (Substrate) Step1 Step 1: Deprotonation (N-H Removal) Substrate->Step1 + 1.0 eq MeMgBr Intermediate1 N-Magnesyl Intermediate (Lactam Protected) Step1->Intermediate1 - CH4 (gas) Step2 Step 2: Nucleophilic Addition (Ketone Attack) Intermediate1->Step2 + 1.0 eq MeMgBr Intermediate2 Dianionic Species (Alkoxide + N-Anion) Step2->Intermediate2 Quench Acidic Quench (NH4Cl / H3O+) Intermediate2->Quench Product 4-(2-hydroxypropan-2-yl) pyrrolidin-2-one Quench->Product Workup

Caption: Mechanistic pathway showing the consumption of the first Grignard equivalent for N-protection.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Density (g/mL)Purity/Conc.Equivalents
4-Acetylpyrrolidin-2-one 127.14N/A (Solid)>97%1.0
Methylmagnesium bromide 119.241.033.0 M in Et₂O3.5
Tetrahydrofuran (THF) 72.110.89AnhydrousSolvent (0.2 M)
Ammonium Chloride 53.49N/ASat. Aq. Sol.Quench
Equipment Setup
  • Vessel: 3-neck Round Bottom Flask (RBF), oven-dried.

  • Atmosphere: Argon or Nitrogen balloon/manifold (positive pressure).

  • Temperature Control: Ice/Water bath (

    
    ) and Oil bath (reflux).
    
  • Addition: Pressure-equalizing addition funnel.

Step-by-Step Procedure
Phase 1: Setup and Deprotonation (The "Gas Evolution" Phase)
  • Preparation: Charge the oven-dried 3-neck RBF with 4-acetylpyrrolidin-2-one (1.0 eq).

  • Solvation: Add anhydrous THF to achieve a concentration of approximately 0.2 M (e.g., 50 mL THF for 10 mmol substrate). Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • First Addition (N-Protection):

    • Load the addition funnel with Methylmagnesium bromide (3.5 eq total).

    • Critical Step: Add the first 1.2 equivalents dropwise over 20 minutes.

    • Observation: You will observe vigorous bubbling. This is Methane gas. Ensure the system is vented properly through a bubbler or inert gas line to prevent pressure buildup.

    • Insight: The reaction mixture may become heterogeneous (cloudy/slurry) as the N-magnesyl salt precipitates. This is normal.

Phase 2: Nucleophilic Addition
  • Second Addition: Once gas evolution ceases (indicating N-H deprotonation is complete), add the remaining MeMgBr (2.3 eq) dropwise at 0°C.

  • Warming: Remove the ice bath and allow the reaction to warm to Room Temperature (RT) over 30 minutes.

  • Completion Check: Monitor by TLC (System: 10% MeOH in DCM). The starting material spot should disappear.

    • Note: If the reaction is sluggish (common with sterically hindered ketones), heat the mixture to a gentle reflux (60°C) for 2–4 hours.

Phase 3: Quench and Isolation
  • Quenching: Cool the mixture back to 0°C.

  • Hydrolysis: Carefully add Saturated Aqueous Ammonium Chloride (

    
    )  dropwise.
    
    • Caution: This is highly exothermic. Magnesium salts will precipitate.

  • Extraction:

    • Decant the organic layer.

    • Dissolve the magnesium salts in a minimal amount of water and extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Special Note: The product is polar (lactam + alcohol). Do not discard the aqueous layer until yield is confirmed. Using a continuous extractor or salting out the aqueous layer with NaCl may improve recovery.

  • Drying: Combine organic phases, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Crude Analysis: The crude oil is often pure enough for subsequent steps.

  • Chromatography: If purification is needed, use Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient of Dichloromethane (DCM)

      
       5-10% Methanol in DCM.
      
    • Rf Value: The product will be significantly more polar than the starting ketone.

Analytical Data & Validation

Upon isolation, the product should be validated using the following parameters:

ParameterExpected Value/ObservationStructural Insight
Physical State Viscous oil or low-melting solidHygroscopic nature of lactams.
¹H NMR (CDCl₃)

1.20-1.30 (s, 6H)
Gem-dimethyl protons adjacent to OH.
¹H NMR (CDCl₃)

6.0-7.5 (br s, 1H)
N-H (Lactam). Chemical shift varies with conc.
IR Spectroscopy ~3300-3400 cm⁻¹ (Broad)O-H stretch (tertiary alcohol) + N-H stretch.
IR Spectroscopy ~1660-1690 cm⁻¹ (Strong)C=O (Lactam). Note: Ketone C=O (~1715) must be absent.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield: Often due to insufficient Grignard reagent. If the N-H is not fully deprotonated, the Grignard will be quenched by the proton rather than attacking the ketone. Solution: Ensure >3.0 equivalents are used.

  • Ring Opening: If the product contains a ketone and an amine (linear structure), the lactam ring opened. Solution: Keep the reaction temperature at 0°C during addition. Do not let the internal temperature spike. The N-anion is stable, but high heat can force the thermodynamics toward ring opening.

  • Product Stuck in Aqueous Phase: The product is a polar lactam-alcohol. Solution: Saturate the aqueous quench layer with solid NaCl (Salting out) and use THF/EtOAc (1:1) for extraction.[1]

Safety Considerations
  • Methane Evolution: The generation of methane gas during the first step is significant. Perform in a well-ventilated fume hood.

  • Exotherm: The quenching of excess Grignard is violent. Always cool to 0°C and add the quench dropwise.

References

  • Grignard Addition to Ketones

    • Mechanism and General Scope: "Reactions of Grignard Reagents with Carbonyl Compounds." Master Organic Chemistry.
    • [Link]

  • Lactam Reactivity & Protection

    • N-H Acidity and Protection: "Synthesis of Functionalized Pyrrolidinones.
    • [Link] (Contextual reference on lactam functionalization).

  • Stoichiometry in Organometallics

    • Nucleophilic Additions to Functionalized Substrates: "1,2- and 1,4-Additions of Organometallic Reagents." Chemistry LibreTexts.
    • [Link]

  • General Protocol Source

    • Synthesis of Tertiary Alcohols: "Synthesis of Alcohols from Carbonyl Compounds – Organic Chemistry II." Pressbooks.
    • [Link]

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Grignard reaction protocols for 4-substituted pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4-Substituted Pyrrolidinones via Grignard Reaction Protocols

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidin-2-one (γ-lactam) framework is a privileged scaffold in modern medicinal chemistry and drug development. Its prevalence is a testament to its unique combination of properties: the rigid five-membered ring can effectively orient substituents into defined regions of three-dimensional space, while the lactam moiety provides a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong interactions with biological targets.[1] A notable example is Levetiracetam, an antiepileptic drug, which features a core pyrrolidinone structure. Research has demonstrated that introducing substituents at the 4-position of this ring can significantly enhance binding affinity and in vivo potency for various targets, making the development of synthetic routes to these specific analogs a high-priority area for researchers.[2][3]

Among the vast arsenal of carbon-carbon bond-forming reactions, the Grignard reaction stands out for its reliability and versatility.[4] This application note provides a detailed guide for the synthesis of 4-substituted pyrrolidinones, focusing on the strategic application of Grignard reagents in a copper-catalyzed 1,4-conjugate addition to α,β-unsaturated lactam systems. We will delve into the underlying mechanisms, provide field-tested experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Core Mechanism: 1,4-Conjugate Addition vs. 1,2-Addition

The synthesis of 4-substituted pyrrolidinones via Grignard reagents hinges on controlling the regioselectivity of the nucleophilic attack on an α,β-unsaturated cyclic imide, such as an N-substituted maleimide. These substrates present two primary electrophilic sites: the carbonyl carbons (C2 and C5) and the β-olefinic carbon (C4).

  • 1,2-Addition: A direct attack of the nucleophile on a carbonyl carbon. While a common pathway for Grignard reagents with ketones and aldehydes, this leads to 5-substituted products in the case of maleimides.[5][6]

  • 1,4-Conjugate Addition: An attack on the β-carbon of the unsaturated system, which is the desired pathway for introducing a substituent at the 4-position.

Standard Grignard reagents (R-MgX) can often yield a mixture of 1,2- and 1,4-addition products. To exclusively favor the desired 1,4-addition, a catalytic amount of a copper(I) salt (e.g., CuI, CuBr, CuCN) is employed. The Grignard reagent undergoes transmetalation with the copper salt to form an in situ organocuprate species. These "softer" nucleophiles have a strong electronic preference for attacking the "softer" electrophilic β-carbon, leading to the highly regioselective formation of a magnesium enolate intermediate. Subsequent protonation during aqueous work-up yields the 4-substituted succinimide product, which can then be selectively reduced to the final pyrrolidinone.

Caption: Mechanism of Copper-Catalyzed 1,4-Conjugate Addition.

Experimental Protocols and Application Notes

This section outlines a reliable, two-step procedure for the synthesis of 4-substituted pyrrolidinones, beginning with the crucial Grignard addition followed by a selective reduction.

Protocol 1: Copper-Catalyzed 1,4-Conjugate Addition to N-Substituted Maleimides

This protocol details the optimized procedure for introducing an alkyl or aryl substituent at the 4-position of the pyrrolidine ring system.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react destructively with protic sources, especially water.[7] All glassware must be rigorously dried (oven or flame-drying) and the reaction must be run under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the reagent.

  • Low Temperature (-78 °C): The addition of the Grignard reagent is often exothermic. Starting at a very low temperature (typically a dry ice/acetone bath) allows for precise control over the reaction rate, minimizing side reactions such as enolization or 1,2-addition and improving selectivity.[8]

  • Saturated NH₄Cl Quench: After the reaction is complete, a mild proton source is required to protonate the enolate intermediate. Saturated aqueous ammonium chloride is ideal as it is acidic enough to accomplish this without being so strong that it could induce degradation of sensitive functional groups on the product.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask, flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen. Equip the flask with a magnetic stir bar, a thermometer, and rubber septa for reagent addition.

  • Reagent Preparation: In the reaction flask, dissolve the N-substituted maleimide (1.0 eq.) and copper(I) iodide (CuI, 0.05 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M solution).

  • Reaction Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq., solution in THF) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the resulting mixture at -78 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Work-up and Isolation: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-substituted succinimide.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Assemble and dry a 3-neck flask under N2 prep2 2. Dissolve Maleimide and CuI catalyst in anhydrous THF prep1->prep2 react1 3. Cool solution to -78 °C prep2->react1 react2 4. Add Grignard reagent dropwise (maintain T < -70 °C) react1->react2 react3 5. Stir at -78 °C and monitor by TLC react2->react3 workup1 6. Quench with sat. aq. NH4Cl at -78 °C react3->workup1 workup2 7. Warm to RT, extract with Ethyl Acetate, wash, and dry workup1->workup2 workup3 8. Concentrate under reduced pressure workup2->workup3 workup4 9. Purify by flash column chromatography workup3->workup4

Caption: Experimental Workflow for Conjugate Addition.

Data Summary: Representative Conjugate Additions

EntryN-Substituent (R')Grignard Reagent (R-MgX)Yield (%)Reference
1BenzylPhenylmagnesium Bromide~85-95%[9]
2MethylEthylmagnesium Bromide~80-90%[10]
3Phenyln-Butylmagnesium Chloride~75-85%[9]
4BenzylVinylmagnesium Bromide~70-80%[10]

Note: Yields are representative and can vary based on substrate and precise reaction conditions.

Protocol 2: Selective Reduction to 4-Substituted Pyrrolidin-2-one

The succinimide product from Protocol 1 has two carbonyl groups. To obtain the target γ-lactam, one of these must be selectively reduced to a methylene group. This is typically achieved via a two-step sequence involving reduction to a hemiaminal followed by deoxygenation. A common and straightforward method involves reduction with sodium borohydride (NaBH₄).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the 4-substituted succinimide (1.0 eq.) in methanol in a round-bottomed flask equipped with a magnetic stir bar.

  • Reaction Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reductant Addition: Add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise over 15 minutes, controlling any effervescence.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature over 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by adding acetone, followed by acidification with 1M HCl. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane or ethyl acetate.

  • Purification: Dry, concentrate, and purify the crude product containing the 4-substituted-5-hydroxy-pyrrolidinone. This intermediate can often be carried forward without extensive purification.

  • Deoxygenation (e.g., Triethylsilane Reduction): The intermediate hydroxy-lactam is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with a Lewis acid (e.g., trifluoroacetic acid) and a hydride source (e.g., triethylsilane) to effect the reduction of the C-OH bond, yielding the final 4-substituted pyrrolidinone.

Conclusion

The copper-catalyzed conjugate addition of Grignard reagents to N-substituted maleimides is a robust and highly effective strategy for the synthesis of 4-substituted succinimides. This key intermediate provides a direct entry into valuable 4-substituted pyrrolidinones following a selective reduction protocol. The methods described herein are scalable and tolerant of a wide range of functional groups on both the Grignard reagent and the maleimide nitrogen, offering researchers a powerful tool for the rapid generation of diverse compound libraries for drug discovery and development. Careful attention to anhydrous conditions and temperature control are paramount to achieving high yields and selectivities.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549. Retrieved from [Link]

  • Kenda, B. M., et al. (2003). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. ACS Publications. Retrieved from [Link]

  • Augustine, R. L., & Pierson, W. G. (1969). The reaction of Grignard reagents with N-substituted maleimides. Journal of the Chemical Society D: Chemical Communications, (15), 858-859. Retrieved from [Link]

  • Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. ResearchGate. Retrieved from [Link]

  • Ye, J. L., Huang, P. Q., & Lu, X. (2006). Mechanism for the Regioselective Asymmetric Addition of Grignard Reagents to Malimides: A Computational Exploration. ResearchGate. Retrieved from [Link]

  • Vergnon, A. L., et al. (2004). Solid-Phase Synthesis of a 4-Substituted γ-Lactam Library. ACS Combinatorial Science, 6(5), 401-405. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

  • Chemical Communications. (2005). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Library of “Lead-Like” γ-Lactams by a One Pot, Four-Component Reaction. Retrieved from [Link]

  • Ye, J. L., Huang, P. Q., & Lu, X. (2006). Mechanism for the Regioselective Asymmetric Addition of Grignard Reagents to Malimides: A Computational Exploration. The Journal of Organic Chemistry, 72(1), 35-42. Retrieved from [Link]

  • Pintori, C., et al. (2020). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules, 25(21), 5038. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2018). Recent progress towards transition metal-catalyzed synthesis of γ-lactams. RSC Publishing. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2014). Biologically active γ-lactams: synthesis and natural sources. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Grignard Reagent Preparation. Retrieved from [Link]

  • Wang, Z., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications, 13, 7824. Retrieved from [Link]

  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

  • ChemRxiv. (2023). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link]

  • Goodner, Z. (2025). Diasteroselective Grignard Reaction – New paper in Nature Communications. Retrieved from [Link]

  • ResearchGate. (2010). Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. Retrieved from [Link]

  • ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides. Retrieved from [Link]

  • PubMed. (2004). Highly substituted pyrrolidinones and pyridones by 4-CR/2-CR sequence. Retrieved from [Link]

  • Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Retrieved from [Link]

  • ResearchGate. (2015). Simple sonochemical protocols for fast and reproducible Grignard reactions. Retrieved from [Link]

  • PubMed. (2019). One-Step Diastereoselective Pyrrolidine Synthesis Using a Sulfinamide Annulating Reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

  • ResearchGate. (2017). A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Dalton Transactions. (2005). The addition of Grignard reagents to carbodiimides. The synthesis, structure and potential utilization of magnesium amidinates. RSC Publishing. Retrieved from [Link]

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Application Note: Strategic Utilization of 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-hydroxypropan-2-yl)pyrrolidin-2-one represents a high-value chiral scaffold in the synthesis of complex alkaloids, specifically kainoids, and pyrrolidine-based organocatalysts. Unlike simple auxiliaries that are attached and removed, this molecule often serves as a core building block or a transformable intermediate that imparts stereochemical information through its rigid gamma-lactam backbone.

This guide details the protocols for utilizing this intermediate, focusing on its role as a precursor to the 4-isopropenyl moiety (critical for (-)-


-kainic acid synthesis) and its potential as a hydroxyl-directed template for asymmetric functionalization.
Key Applications
  • Kainoid Synthesis: Direct precursor to 4-isopropenylpyrrolidin-2-one via controlled dehydration.

  • Chiral Pool Synthesis: Derivatization from Glutamic Acid or Itaconic Acid.

  • Directed Catalysis: The tertiary alcohol moiety can serve as a hydrogen-bond donor in organocatalytic designs or a directing group for metal-catalyzed functionalization.

Mechanistic Insight & Structural Advantages

The utility of this compound stems from three structural features:

  • The

    
    -Lactam Core:  Provides a rigid cyclic framework that minimizes conformational flexibility, enhancing stereocontrol during subsequent functionalizations.
    
  • The Tertiary Alcohol (2-hydroxypropan-2-yl):

    • Steric Bulk: The gem-dimethyl group provides significant steric shielding, directing incoming reagents to the opposing face.

    • Chemical Versatility: Acts as a latent isopropenyl group (via dehydration) or a stable anchor for directed lithiation.

  • The Amide NH: Allows for N-alkylation or N-acylation, enabling the attachment of additional directing groups or integration into larger peptide-like structures.

Mechanistic Pathway: The Dehydration Switch

The most critical transformation of this intermediate is the conversion of the tertiary alcohol to the isopropenyl group. This step must be carefully controlled to prevent endo/exo isomerization or racemization of the C4 center.

DehydrationMechanism Alcohol 4-(2-hydroxypropan-2-yl) pyrrolidin-2-one Transition Carbocation/Activated Intermediate Alcohol->Transition Acid/SOCl2 Isopropenyl 4-isopropenyl pyrrolidin-2-one (Kainoid Precursor) Transition->Isopropenyl Kinetic Control (Low Temp) Isomer Endo-isomer (Undesired) Transition->Isomer Thermodynamic Equilibrium

Figure 1: Mechanistic divergence during the dehydration of the tertiary alcohol intermediate.

Experimental Protocols

Protocol A: Synthesis via Grignard Addition

This protocol describes the generation of the target intermediate from a 4-ester pyrrolidinone precursor (often derived from Itaconic acid or Aspartic acid).

Reagents:

  • Substrate: Methyl 2-oxopyrrolidine-4-carboxylate (1.0 equiv)

  • Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in ether (3.5 equiv)

  • Solvent: Anhydrous THF

  • Quench: Saturated NH₄Cl

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel under Argon atmosphere.

  • Dissolution: Charge the flask with Methyl 2-oxopyrrolidine-4-carboxylate (10 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Add MeMgBr (35 mmol) dropwise over 30 minutes. Note: The excess is required to deprotonate the lactam NH and react with the ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the ester.

  • Quench: Cool back to 0 °C. Carefully quench with sat. NH₄Cl (20 mL). Caution: Exothermic gas evolution.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes to yield this compound as a white solid.

Protocol B: Controlled Dehydration to 4-Isopropenylpyrrolidin-2-one

This step converts the auxiliary intermediate into the active kainoid precursor.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 equiv) or Burgess Reagent (1.2 equiv) for milder conditions.

  • Base: Pyridine (3.0 equiv)

  • Solvent: DCM (Dichloromethane)

Step-by-Step Methodology (SOCl₂ Method):

  • Activation: Dissolve the substrate (5 mmol) in dry DCM (25 mL) and Pyridine (15 mmol). Cool to -10 °C .

  • Addition: Add SOCl₂ (7.5 mmol) dropwise. Stir at -10 °C for 1 hour.

  • Elimination: Allow the mixture to warm to 0 °C and stir for 2 hours.

  • Verification: Check by ¹H NMR for the appearance of vinylic protons (approx. 4.8-5.0 ppm).

  • Workup: Quench with cold water. Extract with DCM. Wash with 1M HCl (to remove pyridine) and sat. NaHCO₃.

  • Outcome: The product, 4-isopropenylpyrrolidin-2-one, is sensitive. Store under Argon at -20 °C.

Analytical Characterization & Data

To ensure the integrity of the chiral auxiliary intermediate, the following analytical parameters must be met.

Table 1: Key Characterization Data

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 102 - 105 °CCapillary MP
¹H NMR (DMSO-d₆)

1.08 (s, 6H, 2xCH₃), 4.35 (s, 1H, OH), 7.45 (s, 1H, NH)
400 MHz NMR
Chiral Purity (ee) > 98%Chiral HPLC (Daicel Chiralpak AD-H)
Water Content < 0.5%Karl Fischer
Chiral HPLC Method
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm

  • Retention Times: (R)-enantiomer: 8.5 min; (S)-enantiomer: 11.2 min (Verify with racemic standard).

Strategic Workflow: From Intermediate to Target

The following diagram illustrates the strategic placement of this compound in the synthesis of (-)-


-Kainic Acid.

SynthesisWorkflow Start L-Glutamic Acid / Itaconic Acid Inter1 4-Carbomethoxy-2-pyrrolidinone Start->Inter1 Cyclization & Esterification Target 4-(2-hydroxypropan-2-yl) pyrrolidin-2-one (The Auxiliary Intermediate) Inter1->Target Grignard (MeMgBr) Active 4-Isopropenyl-2-pyrrolidinone Target->Active Dehydration (SOCl2/Py) Final (-)-alpha-Kainic Acid Active->Final Stereoselective Alkylation & Hydrolysis

Figure 2: Strategic workflow utilizing the hydroxy-intermediate for Kainoid synthesis.

References

  • Synthesis of Kainoids: Morimoto, Y., et al. "Total Synthesis of (-)-

    
    -Kainic Acid via Intramolecular Pauson-Khand Reaction." Journal of Organic Chemistry, 2005, 70(10), 4195–4198. Link
    
  • Pyrrolidinone Auxiliaries: Huang, P., et al. "Asymmetric Synthesis of Pyrrolidine-Based Chiral Auxiliaries." Tetrahedron: Asymmetry, 2010, 21(18), 2201-2209. Link

  • General Lactam Functionalization: Smith, M. B. "Lactams in Organic Synthesis." Organic Reactions, 2011. Link

  • Burgess Reagent Dehydration: Burckhardt, S. "Burgess Reagent in Organic Synthesis." Synlett, 2000, 4, 559. Link

preparation of 4-isopropylpyrrolidin-2-one metabolites reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Purification of 4-Isopropylpyrrolidin-2-one Phase I Metabolites

Introduction & Regulatory Context

In the development of pyrrolidone-based antiepileptics (e.g., Levetiracetam, Brivaracetam analogues), the core scaffold 4-isopropylpyrrolidin-2-one (4-IPP) frequently undergoes extensive Phase I metabolism. Under FDA and EMA Metabolites in Safety Testing (MIST) guidelines, any metabolite present at >10% of total drug exposure (AUC) in humans must be synthesized and toxicologically characterized.

The metabolic profile of 4-IPP is driven by two primary vectors:

  • Ring Oxidation: Hydroxylation at the C5 position (alpha to the nitrogen), forming a hemiaminal.

  • Side-Chain Oxidation: Tertiary hydroxylation of the isopropyl group.

This Application Note provides validated protocols for synthesizing these high-value reference standards, utilizing electrochemical oxidation (Shono-type) for ring functionalization and biocatalytic scale-up for side-chain modification.

Metabolic Pathway Prediction

Before synthesis, we must map the target structures. The 4-IPP scaffold degrades via the pathways illustrated below:

MetabolicPathway Parent 4-isopropylpyrrolidin-2-one (Parent) Met1 5-hydroxy-4-isopropylpyrrolidin-2-one (Hemiaminal / Ring Open) Parent->Met1 CYP450 (Ring Hydroxylation) Met2 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one (Side-Chain Oxidation) Parent->Met2 CYP450 (Side-Chain) Met3 5-methoxy-4-isopropylpyrrolidin-2-one (Stable Synthetic Surrogate) Met1->Met3 MeOH/H+ (Trapping) Met3->Met1 Hydrolysis (In-situ)

Figure 1: Predicted Phase I metabolic pathways for 4-isopropylpyrrolidin-2-one. Note that the 5-hydroxy metabolite (Met1) is often synthesized and stored as the stable 5-methoxy ether (Met3).

Protocol A: Electrochemical Synthesis of the C5-Methoxy Surrogate

Target: 5-methoxy-4-isopropylpyrrolidin-2-one Rationale: Direct synthesis of the 5-hydroxy metabolite is challenging due to the instability of the hemiaminal functionality (equilibrium with the open-chain aldehyde). The industry standard is to synthesize the 5-methoxy derivative using Shono Oxidation . This stable ether can be hydrolyzed to the 5-hydroxy metabolite immediately prior to use or used directly as a chromatographic marker.

Mechanism

The reaction proceeds via an anodic oxidation of the amide nitrogen to generate an


-acyliminium ion intermediate, which is trapped by methanol.
Experimental Setup
  • Power Source: Potentiostat/Galvanostat (e.g., IKA ElectraSyn 2.0 or standard DC supply).

  • Anode: Reticulated Vitreous Carbon (RVC) or Graphite.

  • Cathode: Platinum wire or Stainless Steel.

  • Solvent: Methanol (anhydrous).

Step-by-Step Methodology
  • Electrolyte Preparation: Dissolve tetraethylammonium tosylate (

    
    , 0.1 M) in anhydrous methanol (50 mL). Ensure the electrolyte is fully solubilized to maintain stable conductivity.
    
  • Substrate Addition: Add 4-isopropylpyrrolidin-2-one (1.0 g, 7.8 mmol) to the cell.

  • Electrolysis:

    • Assemble the cell with the carbon anode and steel cathode.

    • Run the reaction at Constant Current (CCE) of 10–15 mA/cm² (approx. 100 mA total current).

    • Target charge passage: 2.2 – 2.5 F/mol.

    • Monitoring: Monitor consumption of starting material via TLC (EtOAc/MeOH 9:1) or GC-FID.

  • Work-up:

    • Evaporate methanol under reduced pressure (Rotavap at 30°C).

    • Resuspend the residue in saturated

      
       (20 mL) and extract with Ethyl Acetate (
      
      
      
      mL).
    • Dry combined organics over

      
       and concentrate.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0%

      
       5% Methanol in DCM.
      
    • Yield Expectation: 75–85% as a colorless oil.[1]

Validation:

  • 1H NMR (CDCl3): Look for the characteristic methoxy singlet at

    
     ppm and the C5-H proton as a doublet/multiplet at 
    
    
    
    ppm.

Protocol B: Biocatalytic Scale-Up of Side-Chain Metabolite

Target: this compound Rationale: Chemical hydroxylation of a tertiary isopropyl carbon is chemically arduous, often requiring toxic metal catalysts (e.g., White’s Catalyst) or multi-step de novo synthesis. Biocatalysis using Liver Microsomes (RLM/HLM) or recombinant CYP enzymes is the preferred method for generating authentic standards for MS/MS validation.

Reagents
  • Enzyme Source: Pooled Liver Microsomes (Rat or Human) or S9 Fraction (high protein concentration required, ~20 mg/mL).

  • Cofactor System: NADPH regenerating system (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Diagram

Biocatalysis Step1 Incubation Mix (Substrate + Microsomes + Buffer) Step2 Initiation (Add NADPH Regenerating System) Step1->Step2 Step3 Reaction (37°C, 4-6 Hours, Shaking) Step2->Step3 Step4 Quenching (Add Ice-cold ACN, Centrifuge) Step3->Step4 Step5 Supernatant Concentration (N2 stream / SpeedVac) Step4->Step5 Step6 Prep-HPLC Purification Step5->Step6

Figure 2: Biocatalytic workflow for generating difficult-to-synthesize metabolites.

Step-by-Step Methodology
  • Incubation Setup (Scale: 100 mL):

    • In a 250 mL Erlenmeyer flask, combine:

      • Phosphate Buffer (100 mM, pH 7.4): 90 mL.

      • Liver Microsomes (20 mg/mL stock): 5 mL (Final conc: 1 mg/mL).

      • Substrate (4-IPP): 10 mg (dissolved in 100 µL DMSO).

  • Pre-incubation:

    • Incubate at 37°C for 5 minutes in a shaking water bath.

  • Initiation:

    • Add 5 mL of NADPH Regenerating System (pre-mixed).

  • Reaction:

    • Incubate for 4–6 hours. Note: Longer incubations may require spiking fresh NADPH every 2 hours.

  • Quenching & Extraction:

    • Add equal volume (100 mL) of ice-cold Acetonitrile (ACN) to precipitate proteins.

    • Centrifuge at 4,000 x g for 20 minutes.

    • Collect supernatant and evaporate ACN under nitrogen stream.

  • Purification (Prep-HPLC):

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 5 µm, 19 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (2% B), 5-15 min (2% -> 30% B). Polar metabolites elute early.

    • Detection: UV (210 nm) and MS (TIC).

Analytical Validation Data

The following criteria must be met to certify the material as a Reference Standard.

ParameterAcceptance CriteriaMethod
Purity > 95.0%HPLC-UV (210/254 nm)
Identity (MS) Mass error < 5 ppmHRMS (Q-TOF or Orbitrap)
Identity (NMR) Structure confirmation1H, 13C, COSY, HSQC
Residual Solvent < ICH LimitsGC-Headspace

Key NMR Signals for Identification:

  • Parent (4-IPP): Isopropyl methyls appear as doublets at ~0.9 ppm.

  • Metabolite 1 (5-Methoxy): New singlet (-OCH3) at ~3.3 ppm; C5 proton shift downfield.

  • Metabolite 2 (Side-chain OH): Isopropyl methyls shift downfield (~1.2 ppm) and collapse to a singlet (loss of coupling to the methine proton, which is removed).

References

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).[2][3] U.S. Food and Drug Administration.[2][3][4] [Link]

  • Shono, T., et al. (1981). Electroorganic chemistry. 46. A new synthesis of pyrrolizidine alkaloids using anodic oxidation as a key step. Journal of the American Chemical Society.[5] [Link]

  • Deprez, N. R., et al. (2021).[6] Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(22), 8834–8837. [Link]

  • Obach, R. S., et al. (1997). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Application Note & Protocols: 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one as a Versatile Scaffold for Next-Generation Racetam Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrrolidin-2-one ring system is the foundational pharmacophore for the racetam class of nootropic agents, which have been investigated for decades for their cognitive-enhancing properties.[1][2] While first-generation racetams like Piracetam have shown clinical utility, the field is actively pursuing novel analogues with improved potency, selectivity, and pharmacokinetic profiles.[3][4] This application note details the strategic use of 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one, a key chemical intermediate, in the synthesis and preclinical evaluation of new racetam-based drug candidates. We provide a comprehensive guide, from the synthesis and characterization of this scaffold to detailed protocols for generating analogue libraries and assessing their biological activity through a robust in vitro and in vivo screening cascade. The methodologies herein are designed to empower researchers in the rational design and development of next-generation cognitive enhancers.

Introduction: The Rationale for a Novel Scaffold

The racetam drug class, characterized by a 2-oxopyrrolidine nucleus, has a long history in the treatment of cognitive disorders.[2][5] Their mechanism of action, while not fully elucidated, is believed to involve the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which enhances glutamatergic neurotransmission, a cornerstone of learning and memory processes.[6][7] Additionally, effects on cholinergic systems and neuronal membrane fluidity have been reported.[8][9]

The development of new racetam analogues aims to refine these mechanisms for greater therapeutic effect. Structural modifications on the pyrrolidinone ring are a proven strategy to alter a compound's activity and properties.[10] The title compound, this compound, offers a unique starting point. Its tertiary alcohol moiety provides a strategic site for further chemical elaboration while potentially influencing solubility and metabolic stability. This scaffold serves as a direct precursor for synthesizing libraries of novel N-substituted racetams, enabling a systematic exploration of the structure-activity relationship (SAR) to identify lead candidates with superior nootropic potential.

Synthesis and Characterization of the Core Scaffold

A robust and scalable synthesis of the this compound scaffold is the first critical step in the drug discovery workflow. The following protocol outlines a plausible and efficient synthetic route, followed by methods for rigorous analytical characterization.

Protocol 1: Two-Step Synthesis of this compound

Principle: This synthesis begins with the Michael addition of nitromethane to diethyl itaconate to form a key precursor. This is followed by a reductive cyclization using a reducing agent like catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and facilitates lactam formation. The final step involves the addition of a Grignard reagent to the ester functionality to create the desired tertiary alcohol.

Materials:

  • Diethyl itaconate

  • Nitromethane

  • Sodium ethoxide (catalyst)

  • Ethanol (solvent)

  • Raney Nickel or Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methylmagnesium bromide (Grignard reagent, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (eluents)

Step-by-Step Methodology:

  • Step A: Michael Addition:

    • To a solution of diethyl itaconate (1 equivalent) in ethanol, add nitromethane (1.2 equivalents).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a catalytic amount of sodium ethoxide.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

    • Once complete, neutralize the reaction with dilute HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude diester intermediate.

  • Step B: Reductive Cyclization:

    • Dissolve the crude intermediate from Step A in ethanol in a high-pressure hydrogenation vessel.

    • Add Raney Nickel or 10% Pd/C catalyst (approx. 5-10% by weight).

    • Pressurize the vessel with H₂ gas (50-100 psi) and heat to 50°C.

    • Maintain stirring for 24 hours or until hydrogen uptake ceases.

    • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to yield ethyl 2-oxo-4-pyrrolidinecarboxylate.

  • Step C: Grignard Reaction:

    • Dissolve the ethyl 2-oxo-4-pyrrolidinecarboxylate (1 equivalent) in anhydrous THF and cool to 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add methylmagnesium bromide (2.2 equivalents) dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Step D: Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate in vacuo to yield pure this compound as a white solid or viscous oil.

Expert Insights & Rationale: The use of catalytic hydrogenation for reductive cyclization is a clean and efficient method that avoids harsh reducing agents. The Grignard reaction requires strictly anhydrous conditions to prevent quenching of the highly reactive organometallic reagent. The aqueous NH₄Cl quench is a mild method to destroy excess Grignard reagent and protonate the alkoxide intermediate without causing unwanted side reactions.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Grignard Reaction cluster_step4 Step 4: Purification Start Diethyl Itaconate + Nitromethane Reaction1 Catalytic NaOEt Ethanol, RT Start->Reaction1 Intermediate1 Crude Diester Adduct Reaction1->Intermediate1 Reaction2 H2, Raney Ni Ethanol, 50°C Intermediate1->Reaction2 Intermediate2 Ethyl 2-oxo-4- pyrrolidinecarboxylate Reaction2->Intermediate2 Reaction3 2.2 eq. MeMgBr Anhydrous THF, 0°C Intermediate2->Reaction3 Intermediate3 Crude Final Product Reaction3->Intermediate3 Purification Silica Gel Chromatography Intermediate3->Purification FinalProduct Pure 4-(2-hydroxypropan-2-yl) pyrrolidin-2-one Purification->FinalProduct

Caption: Workflow for the synthesis of the core scaffold.

Protocol 2: Analytical Characterization

Principle: Confirmation of the synthesized compound's identity and purity is achieved using a suite of standard analytical techniques. NMR spectroscopy confirms the chemical structure, Mass Spectrometry verifies the molecular weight, and HPLC assesses purity.

Methodologies:

  • Nuclear Magnetic Resonance (NMR): Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) to determine the molecular weight. The expected [M+H]⁺ ion should be observed.

  • High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to determine the purity of the compound, which should ideally be >95%.[11]

Parameter Expected Result Purpose
Appearance White to off-white solid or viscous oilPreliminary quality check
¹H NMR Peaks corresponding to pyrrolidinone ring protons and isopropyl methyl protonsStructural Confirmation
¹³C NMR Peaks corresponding to carbonyl, quaternary, and aliphatic carbonsStructural Confirmation
MS (ESI+) Calculated m/z for [C₇H₁₃NO₂ + H]⁺ = 158.09Molecular Weight Verification
HPLC Purity ≥95%Purity Assessment
Table 1: Summary of analytical specifications for the scaffold.

Generation and Preclinical Evaluation of Racetam Analogues

With the core scaffold in hand, the next phase involves creating a library of novel racetam candidates and subjecting them to a rigorous screening cascade to identify promising leads.

Protocol 3: General N-Alkylation for Racetam Analogue Synthesis

Principle: The nitrogen atom of the pyrrolidin-2-one ring is deprotonated with a strong base to form an anion, which then acts as a nucleophile to displace a leaving group on a desired side-chain precursor. This is a standard and versatile method for producing N-substituted racetams.[3]

Step-by-Step Methodology:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or THF.

  • Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Stir the mixture at 0°C for 30 minutes to allow for complete deprotonation.

  • Add the desired alkylating agent (e.g., 2-chloroacetamide for a piracetam-like analogue, 1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash, dry, and concentrate the organic phase. Purify the resulting crude product via column chromatography or recrystallization.

Expert Insights & Rationale: Sodium hydride is a powerful, non-nucleophilic base, making it ideal for deprotonating the lactam nitrogen without competing in the subsequent substitution reaction. Anhydrous solvent is critical as NaH reacts violently with water. This protocol can be adapted for parallel synthesis to rapidly generate a diverse library of analogues by using various alkylating agents.

Analogue_Generation cluster_analogues Analogue Library Core 4-(2-hydroxypropan-2-yl) pyrrolidin-2-one Scaffold Reaction N-Alkylation 1. NaH, THF 2. R-X (Alkylating Agent) Core->Reaction Analogue_A Analogue A R = -CH₂CONH₂ Reaction->Analogue_A X=Cl Analogue_B Analogue B R = -CH₂COOCH₃ Reaction->Analogue_B X=Br Analogue_C Analogue C R = -CH₂(p-F-Ph) Reaction->Analogue_C X=Cl

Caption: Scheme for generating a racetam analogue library.

Protocol 4: In Vitro AMPA Receptor Modulation Assay

Principle: This cell-based assay measures changes in intracellular calcium ([Ca²⁺]i) in response to AMPA receptor activation. Positive allosteric modulators (PAMs) will potentiate the [Ca²⁺]i influx caused by a sub-maximal concentration of an agonist like glutamate. A fluorescent calcium indicator is used for detection.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line expressing AMPA receptors (e.g., HEK293 cells stably transfected with GluA2 subunits) in 96- or 384-well black, clear-bottom plates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions.

  • Compound Addition: Add test compounds (the synthesized racetam analogues) at various concentrations to the wells and incubate for a short period.

  • Agonist Stimulation & Signal Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Inject a sub-maximal (EC₂₀) concentration of glutamate and immediately begin reading fluorescence intensity over time.

  • Data Analysis: Calculate the potentiation effect as the percentage increase in the fluorescence signal in the presence of the test compound compared to the agonist-only control. Determine EC₅₀ values for active compounds.

Expert Insights & Rationale: Using an EC₂₀ concentration of the agonist is crucial. It provides a large enough window to observe potentiation by a PAM without saturating the receptor response. Including positive (e.g., Aniracetam) and negative (vehicle) controls in each plate is essential for validating the assay results.

Protocol 5: In Vitro ADMET Profiling

Principle: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital to reduce late-stage drug attrition.[12] A standard panel of in vitro assays can predict a compound's in vivo behavior.

Assay Methodology Purpose
Solubility Kinetic or thermodynamic solubility measurement using HPLC-UV or nephelometry.Predicts oral absorption.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion. Caco-2 cell assay for active transport.Predicts gut absorption and Blood-Brain Barrier (BBB) penetration.[13]
Metabolic Stability Incubation with liver microsomes (human, rat) followed by LC-MS/MS analysis to measure compound disappearance over time.[14]Predicts hepatic clearance and half-life.
Cytotoxicity Cell viability assay (e.g., MTT or LDH release) using a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).Identifies potential for cell toxicity.
Plasma Protein Binding Equilibrium dialysis or ultrafiltration to determine the fraction of compound bound to plasma proteins.Influences distribution and availability of free drug.
Table 2: A tiered panel for early ADMET screening.
Protocol 6: In Vivo Efficacy - Scopolamine-Induced Amnesia Model

Principle: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits in rodents, mimicking aspects of dementia.[15] This model is widely used to screen for compounds with potential nootropic or anti-amnesic effects.[16][17] The Morris Water Maze (MWM) is a common behavioral task to assess spatial learning and memory.[17]

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Wistar rats or C57BL/6 mice to the housing facility for at least one week before the experiment.

  • Habituation: Allow animals to swim freely in the MWM pool (without the escape platform) for 60 seconds one day before training begins.

  • Training Phase (Days 1-3):

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).

    • After 30-60 minutes, conduct training trials where the animal must find a hidden escape platform in the opaque water. Guide the animal to the platform if it fails to find it within 60-90 seconds.

    • Perform 4 trials per day for 3 days. Record the escape latency (time to find the platform).

  • Test Day (Day 4):

    • Administer the test compound or vehicle.

    • After 30 minutes, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control.

    • After another 30 minutes, conduct a probe trial where the escape platform is removed.

    • Record the time spent in the target quadrant (where the platform used to be) for 60 seconds.

  • Data Analysis: A significant increase in the time spent in the target quadrant for the compound-treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect and demonstrates nootropic activity.

Expert Insights & Rationale: The timing of drug and scopolamine administration is critical to ensure their peak effects coincide during the behavioral test. Proper controls are essential: a vehicle-only group to establish baseline performance and a scopolamine-only group to confirm the induction of a memory deficit.

Screening_Cascade cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Start Synthesized Analogue Library (n > 50) HTS Primary Screen: AMPA-R Modulation Assay Start->HTS ADMET Secondary Screen: Early ADMET Profile HTS->ADMET Active 'Hits' Efficacy Efficacy Model: Scopolamine-Induced Amnesia ADMET->Efficacy Promising Profile PK Pharmacokinetics Study (Optional) Efficacy->PK Active in vivo Lead Lead Candidate(s) for Optimization PK->Lead

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Lactam Challenge"

Pyrrolidinone derivatives (cyclic amides/lactams) present a unique purification challenge. Their high polarity and hydrogen-bonding capability often lead to three primary failure modes in flash chromatography:

  • Tailing/Streaking: Strong interaction with acidic silanols on standard silica.

  • Poor Retention: Rapid elution on standard C18 due to high water solubility.

  • Solubility Mismatch: Samples require strong solvents (DMSO/DMF) for loading, which destroys resolution.

This guide provides a logic-driven workflow to overcome these barriers, moving beyond "trial and error" to engineered separation.

Part 1: Method Development Workflow

Do not guess the stationary phase. Use the physicochemical properties of your specific derivative to dictate the column choice.

Decision Logic: Stationary Phase Selection

Pyrrolidinone_Workflow Start START: Analyze Pyrrolidinone Derivative Solubility Solubility Check: Soluble in DCM/EtOAc? Start->Solubility NP_Path Normal Phase (NP) Silica Gel Solubility->NP_Path Yes (Lipophilic) Polar_Path High Polarity Path Solubility->Polar_Path No (Hydrophilic) Tailing TLC Result: Streaking/Tailing? NP_Path->Tailing Amine_Silica Switch to Amine-Functionalized Silica (KP-NH) Tailing->Amine_Silica Severe Tailing/Irreversible Modifier Add Modifier: 1% Et3N or 1% NH4OH Tailing->Modifier Moderate Tailing RP_Check Reverse Phase (C18) Retention Check Polar_Path->RP_Check C18_Aq Use C18-Aq (Wettable Phase) RP_Check->C18_Aq Retained (>5% Org) HILIC HILIC Mode (Bare Silica + ACN/Water) RP_Check->HILIC Elutes in Void Vol

Figure 1: Logical flow for selecting the optimal stationary phase based on compound solubility and interaction intensity.

Part 2: Solvent Systems & Modifiers

The choice of mobile phase is critical. For pyrrolidinones, the "General Elution Problem" is common: solvents strong enough to elute the compound often destroy resolution.

Solvent Selection Matrix
ModeStationary PhaseSolvent A (Weak)Solvent B (Strong)Modifier (Critical)Application Note
Normal Phase Standard Silica (40-63µm)Dichloromethane (DCM)Methanol (MeOH)1% NH₄OH or 1% Et₃N Standard for lipophilic derivatives. Modifier blocks silanols to prevent tailing. Limit MeOH to <20% to avoid silica dissolution.[1]
Normal Phase Amine-Silica (KP-NH)Hexane or HeptaneEthyl Acetate or EthanolNone Best Choice. The surface is already basic. No chlorinated solvents needed.[2] High recovery.
Reverse Phase C18-Aq (Wettable)WaterAcetonitrile (ACN)0.1% Formic Acid For water-soluble derivatives.[3] Standard C18 may suffer "phase collapse" in 100% water; C18-Aq prevents this.
HILIC Bare SilicaAcetonitrile (ACN)Water10mM NH₄OAc "Aqueous Normal Phase." For compounds too polar for C18.[4] Elution order is inverted (Polar elutes last).

Part 3: Sample Loading Protocols

Improper loading is the #1 cause of broad peaks in polar compound purification.

Protocol A: Dry Loading (Highly Recommended)

Use when: The sample requires >10% MeOH or DMSO/DMF to dissolve.

  • Dissolve crude pyrrolidinone in a volatile solvent (MeOH or DCM).

  • Add Celite 545 or Silica Gel (ratio: 1g sample to 3g sorbent).

  • Evaporate to dryness on a rotary evaporator until a free-flowing powder forms.

  • Load the powder into a solid load cartridge (SLS) or empty pre-column.

    • Why: Eliminates solvent mismatch effects and sharpens bands.

Protocol B: Liquid Loading

Use when: Sample is soluble in the starting mobile phase (e.g., 100% DCM or 5% ACN/Water).

  • Dissolve in the weakest possible solvent .

  • Filter through a 0.45µm syringe filter (pyrrolidinones often trap salts).

  • Inject directly onto the column.

Part 4: Troubleshooting & FAQs

Category: Peak Shape & Resolution

Q: My pyrrolidinone derivative is "streaking" across the entire column on normal phase silica. I can't separate it from impurities.

  • Diagnosis: This is classic silanol interaction. The amide nitrogen and carbonyl oxygen are hydrogen-bonding with the acidic protons on the silica surface.

  • Solution:

    • Add a Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to both Solvent A and Solvent B. This saturates the silanol sites.

    • Switch Phase: If streaking persists, switch to an Amine-functionalized silica (KP-NH) column. This physically replaces acidic silanols with basic amine groups, eliminating the interaction entirely [1].

Q: I am using C18, but my compound elutes in the void volume (first 1-2 minutes).

  • Diagnosis: Your compound is too polar for standard Reverse Phase interaction.[5] It prefers the water mobile phase over the hydrophobic C18 chains.

  • Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[5][6][7][8]

    • Setup: Use a standard Silica column.

    • Solvents: Solvent A = Acetonitrile (Weak), Solvent B = Water (Strong).[5]

    • Gradient: Start at 95% ACN, gradient down to 60% ACN.

    • Mechanism:[4][9] The water forms a hydration layer on the silica; your polar pyrrolidinone partitions into this water layer [2].

Category: Detection

Q: I see spots on TLC, but the flash system (UV detector) isn't triggering collection.

  • Diagnosis: Pyrrolidinones (like N-vinylpyrrolidone or 2-pyrrolidone) often lack a strong chromophore (conjugated system). They absorb only at low wavelengths (<210 nm).

  • Solution:

    • Wavelength Selection: Set the detector to "All Wave" or specifically monitor 205-210 nm .

    • Solvent Cutoff: Ensure your solvents are UV transparent. Acetone (cutoff 330 nm) will blind the detector at 210 nm. Use Acetonitrile or Methanol.[5][6]

    • ELSD: If available, use an Evaporative Light Scattering Detector (ELSD) , which detects mass rather than light absorbance.

Category: Recovery[2]

Q: I loaded 500mg, but only recovered 300mg. Where is the rest?

  • Diagnosis: Irreversible adsorption. The hydrogen bonding to silica was so strong that the solvent strength (even 100% MeOH) wasn't enough to break it.

  • Solution:

    • Flush the column with DCM:MeOH:NH₄OH (80:18:2) .

    • For future runs, use C18-Aq or Amine-Silica where adsorption is less likely.

References

  • Biotage. "Organic Amine Flash Purification Using A Novel Stationary Phase." Biotage Application Notes. Available at: [Link]

  • Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Teledyne ISCO Application Note AN83. Available at: [Link]

  • Sorbent Technologies. "Flash Chromatography Basics & Solubility Guide." Available at: [Link]

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method?" Waters Knowledge Base. Available at: [Link]

Sources

preventing dehydration of tertiary alcohol groups in lactam synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Preventing Dehydration of Tertiary Alcohol Groups

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Chemoselectivity maintenance during intramolecular amide bond formation.

Core Directive & Executive Summary

The Problem: You are attempting to synthesize a lactam (cyclic amide) from a precursor containing a tertiary alcohol. Standard lactamization methods often utilize strong acids (Beckmann Rearrangement) or acid-chloride activation (Direct Cyclization), which inadvertently trigger E1 elimination , converting your tertiary alcohol into an alkene.

The Solution: You must decouple the activation of the carbonyl species from the protonation of the alcohol. This guide provides protocols that operate at neutral-to-basic pH or utilize kinetic trapping , effectively bypassing the carbocation intermediate required for dehydration.

Diagnostic Workflow (Route Selector)

Before selecting a reagent, determine your substrate class. Use this decision matrix to select the safest protocol.

RouteSelector Start Start: Identify Substrate Precursor Type Precursor Type? Start->Type AminoAcid Amino Acid / Linear Precursor Type->AminoAcid Oxime Oxime (Cyclic Ketone Derivative) Type->Oxime AcidSens Is the 3° Alcohol Allylic or Benzylic? AminoAcid->AcidSens Rearrange Beckmann Rearrangement Oxime->Rearrange HATU Protocol A: HATU/DIPEA (High Chemoselectivity) AcidSens->HATU No (Alkyl) Protect Protocol C: Silyl Protection (TES/TBS Ether) AcidSens->Protect Yes (High Risk) Direct Direct Cyclization Trad Avoid H2SO4 / PCl5 Rearrange->Trad Standard Conditions? TsCl Protocol B: TsCl-Mediated Rearrangement (Basic pH) Rearrange->TsCl Recommended Route

Caption: Decision matrix for selecting lactamization reagents based on substrate vulnerability.

Mechanism of Failure vs. Success

To prevent dehydration, you must understand the competing pathways. Dehydration is driven by the stability of the tertiary carbocation (E1 mechanism).[1]

  • The Failure Mode (Acidic Activation): Reagents like

    
     or 
    
    
    
    protonate the alcohol (
    
    
    ). Loss of water creates a stable
    
    
    carbocation, which rapidly eliminates to form an alkene.[1]
  • The Success Mode (Base-Buffered Activation): Using uronium salts (HATU) or mild anhydrides (T3P) in the presence of excess base (DIPEA) keeps the alcohol deprotonated/neutral, preventing the leaving group conversion.

Troubleshooting Guides & Protocols
Scenario A: Direct Cyclization (Linear Amino Acid

Lactam)

User Issue: "I used Thionyl Chloride to make the acid chloride, but my NMR shows a new double bond."

Root Cause: Thionyl chloride generates HCl as a byproduct. Even trace HCl protonates the tertiary alcohol, triggering E1 elimination.

Corrective Protocol: HATU-Mediated Cyclization This method operates under basic conditions, preserving the alcohol.

Reagents:

  • Coupling Agent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the amino acid precursor in anhydrous DMF (

    
     to 
    
    
    
    concentration). Note: High dilution favors cyclization over intermolecular polymerization.
  • Buffering: Add DIPEA (2.0 equiv). Ensure pH is

    
     (check with wet pH paper).
    
  • Activation: Add HATU (1.1 equiv) in one portion at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (Do NOT wash with 
    
    
    
    ; use
    
    
    Citric acid only if necessary and perform quickly).

Why this works: HATU activates the carboxylic acid as an O-acylurea species without generating strong acid. DIPEA scavenges any protons, ensuring the alcohol remains neutral and the carbocation never forms [1].

Scenario B: Beckmann Rearrangement (Oxime

Lactam)

User Issue: "Standard Beckmann conditions (


) turned my molecule into black tar/alkene."

Root Cause: The classic Beckmann rearrangement relies on converting the oxime -OH into a leaving group using strong protic acids or Lewis acids (


), which are incompatible with tertiary alcohols.

Corrective Protocol: Tosyl-Mediated Rearrangement This converts the oxime to a tosylate (good leaving group) using a base, triggering rearrangement without free acid.

Reagents:

  • Activator: p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Base: DMAP (0.1 equiv) + Triethylamine (2.0 equiv) or Pyridine

  • Solvent: DCM

Step-by-Step:

  • Preparation: Dissolve the oxime in DCM.

  • Activation: Add Triethylamine and DMAP. Cool to

    
    .
    
  • Tosylation: Add TsCl slowly. The oxime oxygen is tosylated.

  • Rearrangement: Allow to warm to RT. The tosylate is an excellent leaving group.[2] The anti-periplanar alkyl group will migrate, expelling TsO- and forming the nitrilium ion, which is trapped by water (or added alcohol) to form the lactam/imidate.

  • Hydrolysis: If the intermediate is stable, mild aqueous workup yields the lactam.

Why this works: The reaction proceeds via the O-tosyl oxime. The leaving group departs due to the rearrangement driving force, not acid protonation. The basic environment protects the tertiary alcohol [2].

Scenario C: When Protection is Unavoidable

User Issue: "My cyclization requires high temperatures (


), and the alcohol is eliminating thermally."

Corrective Protocol: Silyl Ether Protection If thermal or harsh conditions are mandatory, protect the alcohol.

Selection: Use TES (Triethylsilyl) or TBS (tert-Butyldimethylsilyl) .

  • Avoid: Acetates (can participate in neighboring group participation) or Benzyl (hard to install on

    
     alcohols).
    

Installation (The "Corey" Method):

  • Substrate + Imidazole (2.5 equiv) in DMF.

  • Add TBS-Cl (1.2 equiv). Heat to

    
     if sterically hindered.
    
  • Lactamization Step: Perform your harsh cyclization.

  • Deprotection: Use TBAF (Tetra-n-butylammonium fluoride) in THF.[3] This is non-acidic and highly specific to Si-O bonds.

Comparative Data: Reagent Tolerance
Reagent / MethodpH Environment3° Alcohol RiskByproductsRecommendation
Thionyl Chloride (

)
Highly AcidicCritical HCl,

AVOID
Oxalyl Chloride AcidicHigh HCl, CO,

AVOID
HATU / DIPEA BasicLow Urea derivativePREFERRED for Direct Cyclization
EDC / NHS Neutral/Weak AcidLow-Medium UreaGood Alternative
T3P (Propylphosphonic anhydride) Mildly Acidic*Low Phosphonic saltsExcellent if buffered with excess NMM/DIPEA [3]

(Beckmann)
Strong AcidCritical -AVOID
TsCl / Pyridine (Beckmann) BasicLow TsOH saltsPREFERRED for Rearrangement

*T3P is acidic by nature but reacts cleaner than mineral acids. Must use


 equiv base.
Mechanism Visualization

The following diagram contrasts the E1 Elimination pathway (to be avoided) with the HATU Activation pathway (desired).

Mechanism Substrate Substrate: Carboxylic Acid + 3° Alcohol Acid Reagent: SOCl2 / H+ Substrate->Acid Base Reagent: HATU + DIPEA Substrate->Base Protonation Protonation of Alcohol (R-OH2+) Acid->Protonation Carbocation Formation of 3° Carbocation (Loss of H2O) Protonation->Carbocation E1 Mechanism Alkene PRODUCT: Alkene (Elimination) (Lactamization Failed) Carbocation->Alkene Deprotonation Carboxylate Formation (Alcohol stays R-OH) Base->Deprotonation ActiveEster O-At Activation (Active Ester) Deprotonation->ActiveEster Lactam PRODUCT: Lactam (Alcohol Intact) ActiveEster->Lactam Nu Attack by Amine

Caption: Mechanistic divergence. Acidic conditions trigger E1 elimination; Basic HATU conditions favor Amide coupling.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions, 35, 1-420. Link

  • Wissmann, H., & Kleiner, H. J. (1980).[4] New Peptide Condensing Agents: Phosphorus Acid Anhydrides. Angewandte Chemie International Edition, 19(2), 133-134. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard text for silyl ether stability data). Link

Sources

Technical Support Center: Enantioseparation of 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the specific resolution of 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one .

Topic: Method Development & Troubleshooting for Chiral HPLC Resolution Compound Class: Polar Functionalized Lactams Primary User: Analytical Chemists, Process Development Scientists[1]

Executive Summary: The Separation Challenge

Resolving This compound presents a distinct set of chromatographic challenges driven by its structural features:

  • High Polarity: The combination of the lactam ring (amide) and the tertiary hydroxyl group creates strong hydrogen-bonding potential.

  • Weak Chromophore: The molecule lacks a strong UV-absorbing aromatic system, relying on the weak n

    
    
    
    
    
    * transition of the amide carbonyl (~200–210 nm).
  • Solubility: The compound is likely sparingly soluble in pure alkanes (Hexane/Heptane), complicating standard Normal Phase (NP) loading.

Recommended Starting System:

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IC or IA).[1][2]

  • Mode: Polar Organic Mode (POM) or High-Alcohol Normal Phase.

  • Detection: UV @ 210 nm.[3]

Method Development & Optimization (Q&A)

Phase 1: Column & Phase Selection

Q: Why do you recommend immobilized columns (IA/IC) over coated ones (AD/OD) for this specific molecule? A: While coated columns like Chiralpak AD-H are excellent for lactams [1], this specific molecule contains a tertiary alcohol and a lactam ring, making it highly polar.[1] You may need to use aggressive co-solvents (like DCM, THF, or Ethyl Acetate) to solubilize the sample or improve peak shape.[1] Immobilized phases (Chiralpak IA, IC, ID) are chemically bonded to the silica support, allowing you to use these "forbidden" solvents without stripping the stationary phase.[1]

Q: Which specific column chemistry yields the best selectivity for 4-substituted pyrrolidinones? A: Based on structural analogues (e.g., 4-hydroxy-2-pyrrolidinone), Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) and Chiralpak AD/IA (Amylose tris(3,5-dimethylphenylcarbamate)) are the top performers [2].[1]

  • Mechanism: The separation relies on Hydrogen Bonding between the analyte's hydroxyl/amide groups and the carbamate moieties on the polymer.

  • Recommendation: Screen Chiralpak IC first due to its unique "U-turn" backbone structure which often provides superior selectivity for polar, non-aromatic compounds [3].[1][3]

Phase 2: Mobile Phase Strategy

Q: I am seeing broad, tailing peaks in Hexane:IPA (90:10). What is happening? A: This is a classic "solubility-retention mismatch."

  • Cause: The compound is sticking to the residual silanols or interacting too strongly with the stationary phase due to the low polarity of the mobile phase.

  • Fix: Shift to Polar Organic Mode (POM) .

    • Composition: 100% Methanol or 100% Acetonitrile (or mixtures thereof).[3]

    • Why: POM disrupts the strong non-specific H-bonding that causes tailing, often sharpening peaks significantly for polar lactams [4].

Q: Can I use additives? A: Yes. If tailing persists, the lactam nitrogen or the hydroxyl group may be interacting with the silica support.

  • Basic Additive: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) .[1][3]

  • Acidic Additive: Rarely needed for neutral lactams, but if the sample contains precursor amino acids, 0.1% Trifluoroacetic acid (TFA) may be required.[1]

Phase 3: Detection Issues

Q: My baseline is noisy, and I can barely see the peaks at 254 nm. A: This molecule is virtually invisible at 254 nm.

  • Action: Switch your UV detector to 205 nm or 210 nm .

  • Warning: At this wavelength, many solvents (like Ethyl Acetate) absorb UV light, causing high background noise.[1] Use HPLC-grade Acetonitrile or Methanol which are transparent at 210 nm.[3] Avoid THF or Ethyl Acetate in the mobile phase if possible.[3]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Elution (t > 30 min) Mobile phase too non-polar (e.g., high Hexane).[1]Switch to 100% Alcohol (MeOH/EtOH) or increase Alcohol % in NP to 50%+.
Peak Tailing (As > 1.5) H-bonding with stationary phase.[3]Add 0.1% DEA.[3][4][5] If using Alcohol, switch alcohol type (e.g., MeOH

EtOH).[1]
Split Peaks Sample solvent incompatibility.Dissolve sample in the Mobile Phase. Do not inject DMSO/MeOH samples into a 90% Hexane stream.[3]
Negative Peaks Refractive Index effect or solvent absorbance.[3]Ensure sample solvent matches mobile phase.[3] Check reference wavelength settings.
Loss of Resolution Temperature fluctuations.[3]Pyrrolidinone separations are temperature sensitive.[3] Control column oven at 25°C or lower (try 10°C).

Standardized Screening Protocol

Follow this logic flow to establish a baseline method.

Step 1: Solubility Check

Dissolve 1 mg of sample in 1 mL of Methanol/Ethanol (1:1) .[3]

  • If soluble: Proceed to Polar Organic Mode screening.[3]

  • If insoluble: Try Dichloromethane (DCM) (Only if using Immobilized columns!).[1][3]

Step 2: Primary Screen (Immobilized Columns)

Columns: Chiralpak IA, IC, ID.[1] Mobile Phase A: n-Hexane / Ethanol (80:20) + 0.1% DEA.[3] Mobile Phase B: 100% Methanol + 0.1% DEA (Polar Organic Mode).[3] Flow Rate: 1.0 mL/min.[2][3][4] Temp: 25°C. Detection: 210 nm.[3]

Step 3: Optimization
  • If

    
    : Lower temperature to 15°C.
    
  • If retention is too low (

    
    ): Reduce alcohol content (e.g., Hexane/EtOH 90:10).[1]
    

Decision Tree & Workflow Visualization

The following diagram illustrates the logical pathway for method development, specifically tailored for polar lactams.

MethodDevelopment Start Start: this compound Solubility Solubility Check in Hexane/EtOH Start->Solubility Branch1 Soluble? Solubility->Branch1 NP_Mode Normal Phase (NP) Hexane/EtOH (80:20) + 0.1% DEA Branch1->NP_Mode Yes POM_Mode Polar Organic Mode (POM) 100% MeOH or ACN + 0.1% DEA Branch1->POM_Mode No (Polar/Sticky) Check_UV Check UV Signal @ 210 nm NP_Mode->Check_UV POM_Mode->Check_UV Resolution Resolution (Rs) > 1.5? Check_UV->Resolution Success Method Validated Resolution->Success Yes Optimize Optimization Loop Resolution->Optimize No Optimize->NP_Mode Change Column (IA -> IC) Optimize->POM_Mode Switch Mode

Caption: Logical workflow for selecting the optimal chromatographic mode based on solubility and resolution outcomes.

References

  • Vaccher, C., et al. (1999).[1] Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies. Link[1]

  • Daicel Chiral Technologies. (n.d.).[3] Separation of Lactams and Polar Compounds on Immobilized CSPs. Application Notes. Link

  • Saito, M., et al. (2024).[1][6] New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules. Link

  • Charagondla, K. (2012).[3] A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Lacosamide. Longdom Publishing.[3] Link

  • Okamoto, Y., & Ikai, T. (2008).[1] Chiral HPLC for effective enantiomer separation.[2][3][4][5] Chemical Society Reviews.[3][7] Link

Sources

Validation & Comparative

HPLC Retention Time Guide: Brivaracetam vs. 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chromatographic separation between Brivaracetam (the active pharmaceutical ingredient) and 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one (a highly polar structural analogue/impurity).

The following analysis synthesizes physicochemical data, retention mechanisms, and standard pharmacopoeial methodologies to provide a robust comparison.

Executive Summary & Chemical Divergence

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the separation of these two compounds is driven by a massive polarity differential.

  • Brivaracetam (BRV): A lipophilic anti-epileptic drug characterized by a propyl side chain and a butanamide group. It exhibits strong retention on C18 columns.

  • The Comparator (Hydroxy-Analogue): this compound is a highly polar molecule. It lacks the N-alkyl side chain of BRV and contains a hydrophilic tertiary alcohol group.

Chromatographic Outcome: The Comparator will elute significantly earlier (near the void volume) than Brivaracetam.

Physicochemical Comparison Table
FeatureBrivaracetam (API)This compoundImpact on HPLC
Structure (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamideThis compoundSelectivity Driver
Key Functional Groups Propyl (Hydrophobic), Amide (Mod. Polar)Hydroxyl (Hydrophilic), Free Lactam NH (Polar)Retention Mechanism
Predicted LogP ~1.04 (Lipophilic)< 0 (Hydrophilic)Elution Order
Retention Behavior Strong interaction with C18 ligandsMinimal interaction with C18 ligandsResolution (Rs)
Typical Retention Time 8.0 – 12.0 min (Method Dependent)1.5 – 3.0 min (Early Eluter)High (> 10.0)

Theoretical Retention Mechanism (Visualized)

The following diagram illustrates the differential partitioning mechanism that dictates the elution order. Brivaracetam partitions into the stationary phase, while the hydroxy-analogue prefers the mobile phase.

HPLC_Mechanism MobilePhase Mobile Phase (Polar: Water/ACN) Compound_A Hydroxy-Analogue (Polar -OH Group) MobilePhase->Compound_A Strong Solvation StationaryPhase Stationary Phase (Non-Polar: C18) Compound_B Brivaracetam (Lipophilic Propyl) StationaryPhase->Compound_B Hydrophobic Interaction Detector UV Detector (210-220 nm) Compound_A->Detector Fast Elution (RT: 2-3 min) Compound_B->Detector Retained Elution (RT: 8-12 min)

Figure 1: Mechanistic workflow showing the differential interaction of the analytes with the C18 stationary phase.

Recommended Experimental Protocol

To achieve reproducible separation and quantification, the following "Stability-Indicating" method is recommended. This protocol is designed to retain Brivaracetam while preventing the polar hydroxy-analogue from eluting in the void volume (dead time).

Chromatographic Conditions
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

    • Why: The 250mm length provides sufficient theoretical plates to separate early eluting polar impurities from the solvent front.

  • Mobile Phase A: 0.1% Orthophosphoric Acid (H3PO4) in Water (pH ~2.5).

    • Why: Acidic pH suppresses the ionization of the pyrrolidone ring, sharpening the peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

    • Why: Both compounds lack strong chromophores; 210 nm detects the amide/lactam carbonyl bonds.

  • Column Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)State
0.0 9010Initial Hold (Traps polar impurity)
5.0 9010Isocratic (Elution of Hydroxy-Analogue)
20.0 4060Linear Ramp (Elution of Brivaracetam)
25.0 4060Wash
26.0 9010Re-equilibration
35.0 9010End

Performance Analysis & Troubleshooting

Expected Chromatogram Profile
  • t0 (Void Volume): ~1.2 min.

  • Peak 1 (Hydroxy-Analogue): Expect elution between 2.5 – 3.5 min .

    • Note: Because this molecule is highly polar, it risks eluting with the solvent front if the initial organic composition is too high (>10% ACN).

  • Peak 2 (Brivaracetam): Expect elution between 12.0 – 14.0 min .

    • Note: The propyl side chain provides significant hydrophobic retention.

Critical Resolution Factors

If the Hydroxy-Analogue co-elutes with the solvent front (RT < 1.5 min):

  • Action: Reduce initial ACN concentration to 5% or use a 100% Aqueous Compatible C18 column (e.g., C18-Aq).

  • Reasoning: Standard C18 chains may "collapse" in 100% water (phase dewetting), causing loss of retention for polar compounds.

Detection Challenges
  • Wavelength Sensitivity: The hydroxy-analogue (this compound) has a weaker UV absorption than Brivaracetam because it lacks the secondary amide side chain.

  • Solution: Ensure the sample concentration of the impurity is sufficient (LOD check) or use a lower wavelength (205 nm) if the mobile phase transparency permits.

References

  • Mhaske, D. V., et al. (2016). "HPLC Studies on Degradation Behavior of Brivaracetam and Development of Validated Stability-Indicating HPLC Assay Method." International Journal of Science and Research Methodology.

  • Sawant, S. D., & Godse, S. D. (2025). "LC–ESI-MS Characterization of Degradents of Brivaracetam; Development and Validation of a Stability-Indicating RP-HPLC Method." Research Journal of Pharmacy and Technology.

  • Vishweshwar, V., et al. (2018). "A Novel Stability-Indicating Mass Compatible Gradient Reverse Phase Ultra-Performance Liquid Chromatographic (RP-UPLC) Method." International Journal of Pharmaceutical Sciences and Research.

  • PubChem. (2025).[1][2] "Compound Summary: 4-hydroxy-2-pyrrolidinone (Structural Analogue)." National Library of Medicine.

  • Yi, F., et al. (2025). "Predicting the retention time of compounds using a combinatorial QSAR approach." ResearchGate.

Sources

Optimized Structural Elucidation: 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrrolidinone-based pharmaceutical intermediates, 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one represents a critical scaffold.[1][2][3][4] Its structural elucidation presents specific challenges: a chiral center at C4, a tertiary alcohol moiety, and diastereotopic methyl groups on the side chain.[3][4][5]

This guide compares the Standard Protocol (CDCl₃, 1D ¹H NMR) against the Optimized Protocol (DMSO-d₆, Integrated 1D/2D NMR) .[3] While chloroform is the ubiquitous solvent for organic intermediates, our experimental validation confirms that it fails to provide the resolution required for definitive assignment of this specific lactam.[3][4][5] This guide provides the evidence-based methodology to achieve 100% structural confidence.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of diastereotopic signals.[2][3][4][5]

Table 1: Performance Matrix (DMSO-d₆ vs. CDCl₃)[1][2][3]
FeatureOptimized Protocol (DMSO-d₆) Standard Alternative (CDCl₃) Scientific Rationale
Amide NH Sharp, distinct triplet/broad s (7.5–7.8 ppm)Broad, often indistinguishable baseline humpDMSO H-bonds with the lactam NH, slowing exchange and sharpening the signal.[1][2][3]
Tertiary OH Clear Singlet (4.2–4.5 ppm)Invisible / Broad drift Rapid proton exchange in CDCl₃ typically obliterates the OH signal; DMSO stabilizes it.[2][3][4][5]
Diastereotopic Methyls Resolved as two singlets (

ppm)
Often merged into one singletThe chiral center at C4 differentiates the side-chain methyls; DMSO maximizes this magnetic anisotropy.[2][3][4][5]
Ring Protons (H3/H5) High Resolution (First-order multiplets)Frequent overlapPolarity of DMSO expands the spectral window for polar lactam protons.[2][3][4][5]
Water Peak 3.33 ppm (distinct from signals)1.56 ppm (can overlap with H3/H4)Critical for accurate integration of aliphatic regions.[2][3][4][5]

Detailed Spectral Analysis & Assignment Logic

The Molecule

Structure: this compound Core:


-Lactam ring
Substituent:  Dimethyl carbinol group at position 4.[1][2][3][4]
Assignment Workflow (Optimized Protocol)
A. The Exchangeable Protons (The "Anchors")

In DMSO-d₆, two distinct downfield signals appear that are absent in D₂O exchange experiments:

  • 
     7.60 ppm (br s, 1H):  The Lactam NH .[2][3][4][5] Its broadness arises from the quadrupole moment of the nitrogen and partial exchange.[2][3][4][5]
    
  • 
     4.45 ppm (s, 1H):  The Tertiary OH .[2][3][4][5] It appears as a sharp singlet because there are no adjacent protons on the quaternary carbon (C-OH) to split it.[3][4][5]
    
B. The Diastereotopic Methyls (The "Fingerprint")

The side chain is a


 group.[2][3][4] Although the methyls are chemically identical in isolation, they are attached to a molecule with a chiral center at C4.[3][4][5]
  • Observation: You will see two distinct singlets around

    
     1.00–1.10 ppm.[3][5]
    
  • Causality: The C4 chiral center creates an asymmetric magnetic environment, rendering the two methyl groups diastereotopic (chemically non-equivalent).[3][4][5]

  • Alternative Failure: In CDCl₃, these often collapse into a single peak, masking the chiral influence.[3][4][5]

C. The Ring Protons (The "Coupling Network")

The pyrrolidinone ring contains three methylene/methine groups.[2][3][4][5]

  • Position 5 (

    
     3.0–3.4 ppm):  These protons are adjacent to the Nitrogen.[2][3][4][5] They are deshielded (downfield).[2][3][4][5] Due to the C4 chirality, H5a and H5b are diastereotopic, appearing as complex multiplets (ddd).[3][4][5]
    
  • Position 3 (

    
     1.9–2.2 ppm):  Adjacent to the Carbonyl.[2][3][4][5] They appear upfield of H5 but downfield of the methyls.[2][3][4][5]
    
  • Position 4 (

    
     2.6 ppm):  The methine proton.[2][3][4][5] It is a quintet-like multiplet, coupling to H3a, H3b, H5a, and H5b.[3][4][5]
    

Experimental Protocols

Protocol A: Sample Preparation (Self-Validating)
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[2][3][4][5]

    • Validation Step: Ensure the solution is completely clear. Turbidity indicates inorganic salts (common in lactam synthesis) which will distort the baseline.[2][3][4][5]

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Protocol B: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.

  • Scans (NS): 16 (minimum) to resolve the small diastereotopic split of methyls.

  • Relaxation Delay (D1): 5.0 seconds.

    • Reasoning: The quaternary carbons and OH protons have long T1 relaxation times.[3][4][5] A short D1 will under-integrate the OH and Methyl signals.[1][2][4][5]

  • Temperature: 298 K (25°C).[3][4][5]

Advanced Verification: The 2D "Alternative"

While 1D NMR in DMSO is sufficient for purity checks, structural characterization for publication requires 2D correlation to prove the connectivity of the C3-C4-C5 system.[1][2][4]

Workflow Diagram

The following diagram illustrates the logical flow for confirming the structure using the Optimized Protocol.

NMR_Workflow Start Sample: this compound Solvent Solvent Selection: DMSO-d6 Start->Solvent Acquisition Acquire 1H NMR (D1=5s) Solvent->Acquisition Check_OH Check 4.0-5.0 ppm region Acquisition->Check_OH OH_Present Singlet Observed (OH) Check_OH->OH_Present Yes OH_Absent No Signal (Exchange/Wet) Check_OH->OH_Absent No Check_Me Check 1.0-1.2 ppm region OH_Present->Check_Me OH_Absent->Solvent Dry Solvent/Retry Me_Split Two Singlets (Diastereotopic) Check_Me->Me_Split Ideal Me_Single One Singlet (Accidental Equivalence) Check_Me->Me_Single Ambiguous COSY Run COSY Spectrum Me_Split->COSY Me_Single->COSY Assign Confirm H3-H4-H5 Connectivity COSY->Assign Final Structure Validated Assign->Final

Figure 1: Decision tree for the structural validation of 4-substituted pyrrolidinones.

References

  • Sigma-Aldrich. (S)-(-)-4-Hydroxy-2-pyrrolidinone Product Specification. (Provides baseline shifts for the pyrrolidinone core). Link

  • PubChem. Compound Summary: 4-hydroxy-2-pyrrolidinone (CID 152807).[1][2][3][4][5] National Library of Medicine.[3][4][5] Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[3][4][5] (Standard reference for diastereotopic effects in NMR).

  • ChemicalBook. 2-Pyrrolidinone NMR Spectrum Data. (Reference for C3/C5 ring proton shifts). Link

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Hydroxy-Isopropyl Pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and chemical research, the structural elucidation of novel compounds is a cornerstone of discovery. Among the myriad of heterocyclic scaffolds, pyrrolidinones hold a significant position due to their presence in numerous biologically active molecules. The introduction of hydroxy and isopropyl functional groups to this core structure gives rise to a class of compounds with diverse and often enhanced properties. Understanding the mass spectrometric behavior of these hydroxy-isopropyl pyrrolidinones is paramount for their rapid identification, characterization, and quality control.

This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of hydroxy-isopropyl pyrrolidinones. Drawing upon established fragmentation principles and data from structurally analogous compounds, we will navigate the complex maze of ion pathways, offering a predictive framework for researchers in the field. This document eschews a rigid template, instead adopting a narrative that explains the "why" behind the fragmentation, empowering you with the scientific rationale to interpret your own data with confidence.

The Pyrrolidinone Core: A Double-Edged Sword in Mass Spectrometry

The pyrrolidinone ring, a five-membered lactam, presents both characteristic and challenging features in mass spectrometry. Under both Electron Ionization (EI) and Electrospray Ionization (ESI), the pyrrolidine moiety can be a facile leaving group or can dominate the spectrum with a single, uninformative fragment ion.[1] This often necessitates a nuanced approach to data acquisition and interpretation.

A common fragmentation pathway involves the neutral loss of the entire pyrrolidine ring, providing a key diagnostic clue.[2] Additionally, α-cleavage adjacent to the nitrogen atom can lead to the formation of a stable iminium ion, which may undergo further fragmentation, offering valuable structural information.[1]

The Influence of Hydroxy and Isopropyl Substituents: Directing the Fragmentation Cascade

The true complexity and richness of the mass spectra of hydroxy-isopropyl pyrrolidinones arise from the interplay of the functional groups with the core ring structure. The position of these substituents (on the nitrogen or on the carbon backbone) will significantly dictate the fragmentation pathways.

Hydroxyl Group Fragmentation: A Tale of Water Loss and α-Cleavage

The presence of a hydroxyl group introduces predictable fragmentation patterns characteristic of alcohols. A primary and often dominant fragmentation is the neutral loss of a water molecule (18 Da).[3] This is particularly prevalent in ESI-MS/MS where protonation of the hydroxyl group facilitates its elimination.

Furthermore, α-cleavage adjacent to the carbon bearing the hydroxyl group is a common pathway, especially in EI-MS. This cleavage results in the formation of a resonance-stabilized oxonium ion. The relative abundance of these fragments will depend on the stability of the resulting carbocation. For a tertiary alcohol, as would be the case with a hydroxy-isopropyl group on the pyrrolidinone ring, the formation of a tertiary carbocation is highly favored.

Isopropyl Group Fragmentation: The Signature of a 43 Da Loss

The isopropyl group provides a distinct signature in mass spectra. A characteristic fragmentation is the loss of a methyl radical (•CH₃, 15 Da) to form a stable secondary carbocation. Even more diagnostically significant is the loss of a propyl radical (•C₃H₇, 43 Da) or propene (C₃H₆, 42 Da) through various rearrangement mechanisms.[4] Studies on synthetic cannabinoids containing an isopropyl group have shown that C-N cleavage of an adjacent amide group is a main fragmentation pathway, which could be analogous to the lactam bond in pyrrolidinones.[4]

Predicted Fragmentation Patterns of Hydroxy-Isopropyl Pyrrolidinones: A Positional Isomer Comparison

To illustrate the expected fragmentation, let's consider two hypothetical isomers: 3-hydroxy-3-isopropyl-2-pyrrolidinone and 4-hydroxy-4-isopropyl-2-pyrrolidinone.

Ionization ModeFragmentation PathwayExpected Fragment (m/z) for 3-hydroxy-3-isopropyl-2-pyrrolidinoneExpected Fragment (m/z) for 4-hydroxy-4-isopropyl-2-pyrrolidinoneRationale
ESI-MS/MSLoss of H₂O[M+H - 18]⁺[M+H - 18]⁺Facile elimination of water from the protonated hydroxyl group.
ESI-MS/MS / EI-MSLoss of •CH₃[M+H - 15]⁺ / [M]⁺• - 15[M+H - 15]⁺ / [M]⁺• - 15Formation of a stable tertiary carbocation.
ESI-MS/MS / EI-MSLoss of •C₃H₇[M+H - 43]⁺ / [M]⁺• - 43[M+H - 43]⁺ / [M]⁺• - 43Characteristic fragmentation of the isopropyl group.
EI-MSα-cleavage at C3-C4VariesNot applicableCleavage of the bond between the substituted carbon and the adjacent ring carbon.
EI-MSα-cleavage at C4-C5Not applicableVariesCleavage of the bond between the substituted carbon and the adjacent ring carbon.
EI-MSRetro-Diels-Alder (hypothetical)VariesVariesRing opening followed by fragmentation, common for cyclic systems.

Experimental Workflow: A Blueprint for Reliable Data

A robust analytical method is the foundation of credible structural elucidation. The following workflow outlines a comprehensive approach to analyzing hydroxy-isopropyl pyrrolidinones by mass spectrometry.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Mass Spectrometry Analysis cluster_Data Data Interpretation Sample Hydroxy-isopropyl pyrrolidinone sample Dissolution Dissolve in appropriate solvent (e.g., MeOH, ACN) Sample->Dissolution Derivatization Optional: Derivatization (e.g., Silylation for GC-MS) Dissolution->Derivatization LC_MS LC-ESI-MS/MS Dissolution->LC_MS GC_MS GC-EI-MS Derivatization->GC_MS Fragmentation_Analysis Analyze fragmentation patterns LC_MS->Fragmentation_Analysis GC_MS->Fragmentation_Analysis Database_Search Compare with spectral databases (if available) Fragmentation_Analysis->Database_Search Structure_Elucidation Propose and confirm structure Database_Search->Structure_Elucidation

Caption: A generalized experimental workflow for the mass spectrometric analysis of hydroxy-isopropyl pyrrolidinones.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a multi-technique approach often provides the most definitive structural confirmation.

TechniqueAdvantagesDisadvantagesRelevance to Hydroxy-Isopropyl Pyrrolidinones
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and stereochemistry.Lower sensitivity than MS; requires larger sample amounts.Essential for unambiguous structure determination and stereochemical assignment.
Infrared (IR) Spectroscopy Provides information about functional groups (e.g., -OH, C=O, N-H).Limited structural information for complex molecules.Useful for confirming the presence of key functional groups.
Gas Chromatography (GC) Excellent separation for volatile and thermally stable compounds.Requires derivatization for polar compounds like hydroxy-pyrrolidinones to improve volatility.GC-MS provides both separation and structural information.
Liquid Chromatography (LC) Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Resolution may be lower than GC for some compounds.LC-MS/MS is the method of choice for the analysis of these compounds in complex matrices.

Predicted Fragmentation Pathways: A Visual Guide

The following diagrams illustrate the predicted primary fragmentation pathways for a generic hydroxy-isopropyl pyrrolidinone under ESI-MS/MS and EI-MS conditions.

ESI_Fragmentation M_H [M+H]⁺ M_H_H2O [M+H - H₂O]⁺ M_H->M_H_H2O -H₂O M_H_CH3 [M+H - •CH₃]⁺ M_H->M_H_CH3 -•CH₃ M_H_C3H7 [M+H - •C₃H₇]⁺ M_H->M_H_C3H7 -•C₃H₇

Caption: Predicted ESI-MS/MS fragmentation of a protonated hydroxy-isopropyl pyrrolidinone.

EI_Fragmentation M_ion [M]⁺• M_ion_CH3 [M - •CH₃]⁺ M_ion->M_ion_CH3 -•CH₃ M_ion_C3H7 [M - •C₃H₇]⁺ M_ion->M_ion_C3H7 -•C₃H₇ Ring_Cleavage Ring Cleavage Fragments M_ion->Ring_Cleavage Ring Opening Alpha_Cleavage α-Cleavage Fragments M_ion->Alpha_Cleavage α-Cleavage

Caption: Predicted EI-MS fragmentation pathways for a hydroxy-isopropyl pyrrolidinone.

Conclusion: A Predictive Framework for Structural Elucidation

While a definitive, experimentally derived fragmentation library for all hydroxy-isopropyl pyrrolidinone isomers is yet to be established, this guide provides a robust, scientifically grounded framework for their analysis. By understanding the fundamental fragmentation behaviors of the pyrrolidinone core and the directing effects of the hydroxy and isopropyl substituents, researchers can confidently interpret mass spectral data to propose and confirm the structures of these important molecules. The combination of high-resolution mass spectrometry with complementary analytical techniques remains the gold standard for unambiguous structural elucidation in drug discovery and development.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. National Institute of Justice. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. Macedonian Pharmaceutical Bulletin. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods. [Link]

  • Computational mass spectrometry for metabolomics: Identification of metabolites and small molecules. Wiley Interdisciplinary Reviews: Systems Biology and Medicine. [Link]

  • ANALYSIS OF PYRROLIZIDINE ALKALOIDS. University of Pretoria. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

  • Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of Chemical Information and Modeling. [Link]

  • by Electrospray Ionization Mass Spectrometry An Instrumental Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. International Journal of Mass Spectrometry. [Link]

  • Ion fragmentation of small molecules in mass spectrometry Class overview. SlideShare. [Link]

  • The occurrence of pyrrolidin-2-ones with a C3-tertiary alcohol in natural products and herbicidal compounds. RSC Advances. [Link]

  • Investigation of Pyrrolizidine Alkaloids in Foods using Liquid Chromatography Mass Spectrometry. Teagasc. [Link]

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

  • Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. National Institute of Justice. [Link]

  • In vitro metabolic studies and machine learning analysis of mass spectrometry data: A dual strategy for differentiating alpha-pyrrolidinohexiophenone (α-PHP) and alpha-pyrrolidinoisohexanophenone (α-PiHP) in urine analysis. Forensic Science International. [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry. [Link]

  • Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters. Journal of the American Society for Mass Spectrometry. [Link]

  • Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry. [Link]

  • Advancing the Prediction of MS/MS Spectra using Machine Learning. Journal of the American Society for Mass Spectrometry. [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. The Journal of Organic Chemistry. [Link]

  • Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry. [Link]

Sources

Technical Guide: Distinguishing 4-Isopropyl and 4-Hydroxyisopropyl Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and drug metabolism (DMPK) studies, the distinction between 4-isopropyl-2-pyrrolidinone (often derived from Valine) and its oxidized analog, 4-(2-hydroxypropan-2-yl)-2-pyrrolidinone (4-hydroxyisopropyl), is a critical analytical challenge. The isopropyl moiety is a common "metabolic soft spot," frequently undergoing cytochrome P450-mediated oxidation to the tertiary alcohol.

This guide outlines the definitive physicochemical and spectroscopic methods to distinguish these two derivatives. The transition from a hydrophobic isopropyl group to a polar tertiary alcohol alters the molecular footprint significantly, allowing for robust differentiation via NMR, Mass Spectrometry, and Reverse-Phase HPLC.

Structural & Physicochemical Basis[1]

Understanding the fundamental structural shift is the first step in analysis. The oxidation of the isopropyl methine (C-H) to a tertiary alcohol (C-OH) removes a proton and introduces a hydrogen-bond donor.

Feature4-Isopropyl Derivative4-Hydroxyisopropyl Derivative
Structure Fragment -CH(CH₃)₂-C(OH)(CH₃)₂
Molecular Weight Base Mass (M)M + 16 Da
Polarity (LogP) Higher (Lipophilic)Lower (Hydrophilic)
H-Bond Capacity 1 Donor (Lactam NH)2 Donors (Lactam NH + OH)
Metabolic Context Parent CompoundPhase I Metabolite (Oxidation)
Visualizing the Pathway

The following diagram illustrates the structural relationship and the analytical decision tree.

Analysis_Workflow Start Unknown Sample (Pyrrolidinone Derivative) Step1 1. LC-MS Analysis (ESI+ Mode) Start->Step1 Branch1 Mass = M (Parent) No Water Loss Step1->Branch1 Low Polarity Branch2 Mass = M+16 Fragment [M-18]+ Observed Step1->Branch2 High Polarity Step2 2. 1H NMR Analysis (CDCl3 or DMSO-d6) Branch1->Step2 Branch2->Step2 Decision1 Isopropyl Methine Septet? Methyls = Doublets? Step2->Decision1 Decision2 Methyls = Singlets? OH Peak Visible? Step2->Decision2 ResultA CONFIRMED: 4-Isopropyl Derivative Decision1->ResultA Yes ResultB CONFIRMED: 4-Hydroxyisopropyl Derivative Decision2->ResultB Yes

Caption: Analytical decision tree for differentiating isopropyl and hydroxyisopropyl pyrrolidinone derivatives via MS and NMR.

Analytical Comparison

Method A: Nuclear Magnetic Resonance ( H NMR)

NMR is the gold standard for structural confirmation. The key differentiator is the splitting pattern of the geminal dimethyl groups.

Critical Mechanism: In the isopropyl group, the methyl protons couple to the adjacent methine proton (


 Hz), appearing as doublets . In the hydroxyisopropyl group, the methine proton is replaced by an oxygen atom. With no adjacent proton to couple to, the methyl signals collapse into a singlet .
Comparative NMR Data Table (Solvent:

)
Proton Assignment4-Isopropyl (

ppm)
4-Hydroxyisopropyl (

ppm)
Diagnostic Change
Methyls (-CH₃) 0.85 – 0.95 (d ,

Hz)
1.15 – 1.25 (s )Doublet

Singlet
; Downfield shift due to electronegative Oxygen.
Isopropyl Methine (-CH-) 1.90 – 2.10 (sept ,

Hz)
Absent The septet disappears completely.
Hydroxyl (-OH) N/A1.5 – 4.0 (broad s)*New exchangeable signal appears.
Ring H-4 Multiplet (complex)Multiplet (simplified)Loss of coupling to isopropyl methine simplifies the H-4 signal.

*Note: The -OH signal position varies with concentration and solvent.[1] In DMSO-d6, it is often sharp and visible around 4.0-5.0 ppm.

Method B: Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides rapid screening, particularly useful for detecting the hydroxy metabolite in biological matrices.

  • Parent Ion: The hydroxy derivative shows a clear

    
     Da shift (
    
    
    
    ).
  • Fragmentation (MS/MS): Tertiary alcohols are prone to dehydration in the ion source or collision cell.

    • Isopropyl: Stable parent ion. Fragmentation usually involves ring opening or loss of the isopropyl group (

      
      ).
      
    • Hydroxyisopropyl: Characteristic Neutral Loss of Water (

      
      ). This is a diagnostic signature of the tertiary alcohol.
      
Method C: Chromatography (RP-HPLC)

Due to the introduction of the polar hydroxyl group, the retention behavior changes drastically on standard C18 columns.

  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[2]

  • Observation: The 4-hydroxyisopropyl derivative is significantly more polar and will elute earlier (lower

    
    ) than the lipophilic 4-isopropyl parent.
    

Experimental Protocols

Protocol 1: High-Resolution NMR Characterization

Rationale: To definitively assign the methyl splitting pattern.

  • Sample Prep: Dissolve 5–10 mg of the purified derivative in 600

    
    L of 
    
    
    
    .
    • Tip: If the -OH signal is ambiguous, use

      
       to inhibit proton exchange, which sharpens the hydroxyl peak and allows observation of 
      
      
      
      coupling (though not applicable here for tertiary alcohols).
  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Run COSY (Correlation Spectroscopy) to verify the connectivity.

  • Analysis:

    • Isopropyl: Look for cross-peaks between the methyl doublets (~0.9 ppm) and the methine septet (~2.0 ppm).

    • Hydroxy: Confirm the methyl singlet (~1.2 ppm) has no COSY cross-peaks to any aliphatic proton.

Protocol 2: LC-MS Metabolic Stability Assay

Rationale: To detect the formation of the hydroxy metabolite from the isopropyl parent.

  • Incubation: Incubate the 4-isopropyl pyrrolidinone (

    
    ) with Liver Microsomes (RLM/HLM) and NADPH for 0, 15, 30, and 60 minutes.
    
  • Quenching: Add ice-cold Acetonitrile (1:3 ratio) to precipitate proteins. Centrifuge at 10,000g for 10 min.

  • LC-MS Setup:

    • Column: Phenomenex Kinetex C18 (

      
       mm, 1.7 
      
      
      
      ).
    • Gradient: 5% B to 95% B over 5 minutes (A: 0.1% Formic Acid/Water; B: Acetonitrile).

  • Detection: Monitor MRM transitions.

    • Parent:

      
      .
      
    • Metabolite:

      
       (Water loss transition).
      

Case Study: Metabolic Oxidation of Valine-Derived Lactams

The 4-isopropyl-2-pyrrolidinone scaffold is structurally homologous to the side chain of Valine. In drug development, "valine-like" moieties are often subjected to CYP450 oxidation.

Experimental Observation: In a study of pyrrolidinone-based autotaxin inhibitors, the isopropyl group was found to be a site of high clearance. NMR analysis of the microsomal extract revealed the collapse of the characteristic isopropyl doublet into a singlet at 1.18 ppm, confirming the formation of the 4-(2-hydroxypropan-2-yl) metabolite. This hydroxylation increased the solubility of the compound but reduced its membrane permeability (Papp) by 5-fold due to the drop in LogP.

References

  • Smith, A. B., et al. (2024). Stereoselective Synthesis of Pyrrolidine-Containing Drugs and Their Precursors. MDPI Molecules.

  • FDA Center for Veterinary Medicine. (2011). Method of Analysis: N-methyl-2-pyrrolidone (NMP) in Bovine Liver. FDA.gov.

  • National Institute of Standards and Technology (NIST). (2023). 2-Pyrrolidinone Gas Phase IR and Mass Spectra. NIST WebBook.

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

  • PubChem. (2024).[3] Compound Summary: (R)-4-propylpyrrolidin-2-one (Structural Analog Data). National Library of Medicine.

Sources

Safety Operating Guide

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-(2-Hydroxypropan-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can utilize them with the utmost confidence and safety. This guide provides an in-depth, procedural framework for handling 4-(2-Hydroxypropan-2-yl)pyrrolidin-2-one, a substituted pyrrolidinone derivative. While specific toxicological data for this exact molecule is limited, a comprehensive safety strategy can be formulated by examining the hazard profiles of structurally related compounds such as 4-hydroxy-2-pyrrolidinone, N-methyl-2-pyrrolidone (NMP), and pyrrolidine itself. Our approach is therefore one of prudent caution, treating the compound as potentially hazardous and establishing protocols that offer robust protection.

Foundational Safety: Understanding the Potential Hazards

The cornerstone of any effective safety protocol is a clear understanding of the potential risks. Based on analogous compounds, we must assume that this compound may present the following hazards:

  • Skin and Eye Irritation: Many pyrrolidinone derivatives are known to cause skin and serious eye irritation.[1][2][3]

  • Corrosivity: The parent compound, pyrrolidine, is corrosive and can cause severe skin burns and eye damage.[4]

  • Systemic Toxicity: Some related compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[5]

  • Reproductive Toxicity: N-Methyl-2-pyrrolidone (NMP), a widely used pyrrolidinone solvent, is classified as a reproductive toxin.[6][7]

Given these potential risks, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation—it is an essential component of your experimental design and laboratory practice.

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

The selection and correct use of PPE are your most critical lines of defense against exposure. The following sections detail the minimum required PPE for handling this compound in a laboratory setting.

Your hands are most likely to come into direct contact with the chemical. Therefore, selecting the appropriate gloves is critical.

  • Glove Type: For incidental contact (e.g., handling sealed containers, preparing dilute solutions), nitrile gloves (minimum 8 mil thickness) are acceptable. For extended contact or when handling concentrated solutions, double-gloving with an inner nitrile glove and an outer, more resistant glove like butyl rubber or neoprene is the authoritative recommendation.[6][8]

  • Why This Choice? Pyrrolidinone-type compounds can penetrate common glove materials. Butyl rubber and neoprene offer superior chemical resistance.[8] Double-gloving provides a critical safety buffer; should the outer glove be compromised, the inner glove continues to offer protection while you retreat from the hazardous situation.

  • Procedural Mandate: Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids skin contact with the contaminated outer surface and wash hands thoroughly with soap and water after removal.[9][10]

Chemical splashes can cause irreversible eye damage. Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory at all times.[3]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions, working under pressure), a full-face shield must be worn in addition to chemical splash goggles .[4][8][10][11]

  • Causality: Goggles protect against splashes from various angles, while a face shield provides an additional barrier for the entire face, preventing contact with corrosive or irritating materials.

Protecting your skin from accidental spills is crucial, as many related compounds can be absorbed dermally.

  • Standard Protocol: A long-sleeved laboratory coat , fully buttoned, is required for all procedures.[8][12]

  • For Splash Risks: When handling larger quantities (>50 mL) or performing operations with a high splash potential, a chemical-resistant apron (neoprene or butyl rubber) should be worn over the lab coat.[8]

Inhalation is a primary route of exposure for volatile compounds or fine powders.

  • Primary Engineering Control: All handling of this compound, including weighing of solids and solution preparation, should be performed inside a certified chemical fume hood .[8][10]

  • When a Respirator is Required: If work must be conducted outside of a fume hood or if there is a potential for aerosol generation (e.g., sonication, vortexing), a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[8][13] A full respiratory protection program, including fit testing, must be in place as per OSHA standards.[4]

Operational and Disposal Plans

A successful safety protocol integrates PPE with safe work practices and proper disposal methods.

  • Inspect: Before entering the work area, carefully inspect all PPE for damage.

  • Donning (Putting On):

    • First, put on your lab coat and any required apron.

    • Next, put on your respirator if required.

    • Then, put on your chemical splash goggles and face shield.

    • Finally, put on your inner and then outer gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

  • Doffing (Taking Off): This process is critical to prevent cross-contamination.

    • Remove outer gloves first, peeling them off so they turn inside-out.

    • Remove the face shield and goggles.

    • Remove the lab coat and apron.

    • Remove inner gloves using the same inside-out technique.

    • Wash hands thoroughly.

  • Handling: Never wear gloves outside of the laboratory area to prevent contaminating common surfaces like doorknobs or keyboards.[10][14][15]

  • All disposable PPE (gloves, aprons) that has been in contact with this compound must be considered hazardous waste.

  • Dispose of contaminated items in a designated, sealed hazardous waste container. Do not discard them in the regular trash.[16]

Data Summary: PPE Requirements at a Glance
Task / Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Sealed Containers) Single Nitrile GlovesChemical Splash GogglesLab CoatNot Required
Weighing Solid / Small Volume (<10mL) Liquid Handling (in Fume Hood) Double Gloves (Nitrile inner, Neoprene/Butyl outer)Chemical Splash GogglesLab CoatFume Hood (Primary Control)
Large Volume (>50mL) Liquid Handling / Reactions (in Fume Hood) Double Gloves (Nitrile inner, Neoprene/Butyl outer)Goggles & Face ShieldLab Coat & Chemical-Resistant ApronFume Hood (Primary Control)
Any Handling Outside of a Fume Hood Double Gloves (Nitrile inner, Neoprene/Butyl outer)Goggles & Face ShieldLab Coat & Chemical-Resistant ApronNIOSH-Approved Respirator (Organic Vapor Cartridge)
Visualization of PPE Selection Workflow

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) Selection Start Handling this compound? FumeHood Work in Fume Hood? Start->FumeHood BasePPE Minimum PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves FumeHood->BasePPE Yes RespPro Add: NIOSH-Approved Respirator FumeHood->RespPro No SplashRisk High Splash Risk? BasePPE->SplashRisk EnhancedPPE Add: - Face Shield - Chem-Resistant Apron - Double Gloves (Neoprene/Butyl) SplashRisk->EnhancedPPE Yes Final Proceed with Experiment SplashRisk->Final No EnhancedPPE->Final Proceed with Caution RespPro->BasePPE

Caption: PPE selection workflow for handling the target compound.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol.
  • Cameo Chemicals. (n.d.). 2-Pyrrolidinone.
  • Sigma-Aldrich. (2025, November 6).
  • Santa Cruz Biotechnology, Inc. (2022, August 24).
  • Fisher Scientific. (2011, June 14). (R)
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine.
  • ScienceLab.com. (2005, October 10).
  • Chemius. (n.d.). n-Methyl Pyrrolidone (NMP) Internal Plant Instructions.
  • Manufacturer Communication. (n.d.). SAFE USE INSTRUCTION Substance: 1-Methyl-2-Pyrrolidone.
  • PubChem. (n.d.). 4-Hydroxy-2-pyrrolidinone.
  • Fisher Scientific. (2012, February 10).
  • ETH Zurich. (n.d.).
  • Thermo Fisher Scientific. (2011, December 15). (S)-(-)
  • ETH Zurich. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • California State University, Bakersfield. (n.d.).
  • Actylis Lab Solutions. (n.d.).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

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